4-CPPC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-carboxyphenyl)pyridine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-11(14(20)21)15-6-10(9)13(18)19/h1-6H,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVHLJGGHJLTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-CPPC: A Selective Inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT), is a cytokine and a member of the MIF superfamily.[1] Like its homolog MIF-1, MIF-2 is implicated in a variety of inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[2] Both MIF-1 and MIF-2 exert their biological effects in part through binding to the cell surface receptor CD74, initiating downstream signaling cascades that promote cell proliferation and survival.[2][3] The development of selective inhibitors for MIF-2 is crucial for dissecting its specific biological roles and for creating targeted therapies. This technical guide focuses on 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a potent and selective small-molecule inhibitor of MIF-2.
Quantitative Data on this compound Inhibition
This compound was identified through an in silico screen of approximately 1.6 million compounds targeting the tautomerase active site of MIF-2.[2][3] Subsequent biochemical assays have characterized its inhibitory potency and selectivity for MIF-2 over MIF-1.
| Parameter | MIF-1 | MIF-2 | Selectivity (MIF-1/MIF-2) | Reference |
| IC50 (Enzymatic Assay) | 450 µM | 27 µM | 17-fold | [3] |
| Ki | 431 µM | 33 µM | 13-fold | [4] |
Table 1: Inhibitory Activity of this compound against MIF-1 and MIF-2. The half-maximal inhibitory concentration (IC50) was determined using an enzymatic tautomerase assay.[3] The inhibition constant (Ki) demonstrates the binding affinity of this compound to each protein.[4]
Mechanism of Action
This compound acts as a reversible and competitive inhibitor of MIF-2.[4] It binds to the tautomerase active site of MIF-2, preventing the binding of its natural substrate.[3] Crystallographic studies have revealed that the binding of this compound to MIF-2 induces a significant conformational change in the C-terminal region of the protein.[3] This "induced fit" mechanism is thought to be crucial for its inhibitory effect on MIF-2's biological function.[3] Specifically, the conformational change in MIF-2 upon this compound binding reduces its ability to interact with its cell surface receptor, CD74.[3] This disruption of the MIF-2/CD74 interaction has been shown to inhibit downstream signaling, notably the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK-1/2).[3]
Structural Basis of Selectivity
The selectivity of this compound for MIF-2 over MIF-1 is attributed to differences in the amino acid composition of their respective active sites. The active site of MIF-1 contains bulkier aromatic residues (Y36, Y95, F113) compared to the corresponding residues in MIF-2 (R36, L96, V113).[5] In particular, the F113 residue in MIF-1 creates a steric clash with the benzoic acid moiety of this compound, hindering its ability to bind effectively.[5]
Experimental Protocols
HPP Tautomerase Assay
This assay measures the enzymatic activity of MIF proteins by monitoring the tautomerization of a substrate, 4-hydroxyphenylpyruvate (4-HPP).
Materials:
-
Recombinant human MIF-1 and MIF-2
-
4-Hydroxyphenylpyruvate (4-HPP)
-
Assay Buffer: Boric acid buffer (435 mM, pH 6.2)
-
EDTA solution (20 mM)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 306 nm
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) in DMSO.
-
In a 96-well plate, add the following in order:
-
170 µL of MIF enzyme solution (e.g., 760 nM in assay buffer).
-
10 µL of EDTA solution.
-
10 µL of the test compound solution (or DMSO for control).
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 4-HPP solution (final concentration of 0.5 mM).
-
Immediately measure the change in absorbance at 306 nm over time using a microplate reader.
-
The rate of reaction is proportional to the MIF tautomerase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro MIF-2/CD74 Binding Assay
This assay quantifies the ability of a test compound to inhibit the interaction between MIF-2 and the soluble ectodomain of its receptor, CD74 (sCD74).
Materials:
-
Recombinant human MIF-2
-
Recombinant human sCD74
-
Biotinylated human MIF-2
-
Streptavidin-conjugated Alkaline Phosphatase
-
96-well high-binding microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Superblock)
-
Substrate for Alkaline Phosphatase (e.g., pNPP)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with recombinant sCD74 and incubate overnight at 4°C.
-
Wash the plate with Wash Buffer and block with Blocking Buffer for at least 2 hours at room temperature.
-
In a separate tube, pre-incubate biotinylated MIF-2 with varying concentrations of the test compound (e.g., this compound) for 30 minutes at room temperature.
-
Add the pre-incubated mixtures to the sCD74-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate thoroughly with Wash Buffer.
-
Add Streptavidin-conjugated Alkaline Phosphatase and incubate for 1 hour at room temperature.
-
Wash the plate and add the Alkaline Phosphatase substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of MIF-2/CD74 binding for each concentration of the test compound.
Western Blot for ERK-1/2 Phosphorylation
This method is used to assess the effect of this compound on MIF-2-induced downstream signaling in cells.
Materials:
-
CD74-expressing cells (e.g., human fibroblasts)
-
Recombinant human MIF-2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK-1/2 and anti-total-ERK-1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture CD74-expressing cells to sub-confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant MIF-2 for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK-1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK-1/2 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of ERK-1/2 phosphorylation.
Mandatory Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of CD74 in cardiovascular disease [frontiersin.org]
- 4. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 4-CPPC: A Selective Inhibitor of D-dopachrome Tautomerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a first-in-class selective and reversible inhibitor of D-dopachrome tautomerase (D-DT), also known as macrophage migration inhibitory factor-2 (MIF-2). This compound was identified through a large-scale in silico screening campaign and has been instrumental in elucidating the biological functions of D-DT. This document details the scientific background of this compound, its inhibitory activity, and its effects on cellular signaling pathways. Furthermore, it provides detailed experimental protocols for the characterization of this compound and outlines a plausible synthetic route based on established chemical principles.
Introduction
D-dopachrome tautomerase (D-DT/MIF-2) is a cytokine that plays a significant role in inflammatory responses and tumorigenesis.[1][2] It is a homolog of the well-studied macrophage migration inhibitory factor (MIF-1) and shares the ability to bind to the cell surface receptor CD74, thereby activating downstream signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway.[3][4] The discovery of selective inhibitors for D-DT is crucial for dissecting its specific biological roles and for the development of novel therapeutics. 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (this compound) has emerged as the first selective, reversible inhibitor of D-DT, providing a valuable tool for studying its functions.[1][3]
Discovery of this compound
This compound was identified through an extensive in silico screening of approximately 1.6 million compounds.[3][4] The screen was designed to identify molecules that could potentially bind to the tautomerase active site of D-DT. This approach was based on the hypothesis that the catalytic site of D-DT has a structural role in its interaction with the CD74 receptor.[3][4] From this large-scale virtual screening, this compound emerged as a promising candidate with potent functional activity.
Synthesis of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic Acid (this compound)
The proposed synthesis would involve the coupling of a di-esterified 4-halopyridine-2,5-dicarboxylate with 3-carboxyphenylboronic acid. The ester groups serve as protecting groups for the carboxylic acids on the pyridine (B92270) ring to prevent unwanted side reactions during the coupling step. A final hydrolysis step would yield the desired product, this compound.
Proposed Synthetic Scheme:
A potential synthetic route is outlined below:
-
Step 1: Protection of a 4-halopyridine-2,5-dicarboxylic acid. Starting with a commercially available 4-chloro or 4-bromopyridine-2,5-dicarboxylic acid, the carboxylic acid groups would be protected, for example, as methyl or ethyl esters, using standard esterification conditions (e.g., alcohol in the presence of an acid catalyst like sulfuric acid or thionyl chloride).
-
Step 2: Suzuki-Miyaura Cross-Coupling. The resulting di-esterified 4-halopyridine would then be subjected to a Suzuki-Miyaura cross-coupling reaction with 3-carboxyphenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Step 3: Deprotection. The final step would be the hydrolysis of the ester groups to yield the free carboxylic acids. This is typically achieved by treating the product from Step 2 with a strong base (e.g., sodium hydroxide (B78521) or lithium hydroxide) in a water/alcohol mixture, followed by acidification to precipitate the final product, this compound.
Mechanism of Action
This compound exerts its inhibitory effect on D-DT through a multi-faceted mechanism that involves both the enzymatic and signaling functions of the protein.
Inhibition of Tautomerase Activity
This compound directly inhibits the keto-enol tautomerase activity of D-DT.[3] This enzymatic activity is a characteristic feature of the MIF family of proteins, although its physiological substrate is not definitively known. The inhibition of this activity was a primary endpoint in the screening that led to the discovery of this compound.
Allosteric Inhibition of CD74 Receptor Binding
The binding of this compound to the tautomerase active site of D-DT induces a conformational change in the C-terminal region of the protein.[2][3] This allosteric modulation is critical as it disrupts the interaction between D-DT and its cell surface receptor, CD74.[2][3]
Blockade of Downstream Signaling
By preventing the association of D-DT with CD74, this compound effectively blocks the initiation of downstream intracellular signaling cascades.[3] A key pathway inhibited by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK-1/2), which are critical for cell proliferation and survival.[3]
Signaling Pathway Diagram:
Caption: Signaling pathway of D-DT and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cell-based assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Target | Value | Reference |
| IC₅₀ | D-DT (MIF-2) Tautomerase Activity | 27 µM | [1][3][4] |
| IC₅₀ | MIF-1 Tautomerase Activity | 450 µM | [3] |
| Selectivity | MIF-2 vs. MIF-1 | 17-fold | [3] |
| Inhibition of D-DT/CD74 Binding | at 10 µM this compound | ~30% | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
D-dopachrome Tautomerase (D-DT) Activity Assay
This assay measures the enzymatic activity of D-DT by monitoring the tautomerization of a substrate, such as 4-hydroxyphenylpyruvate (4-HPP).
Principle: D-DT catalyzes the conversion of the keto form of 4-HPP to its enol form. The formation of the enol form can be monitored spectrophotometrically.
General Protocol:
-
Prepare a reaction buffer (e.g., Tris-HCl with a suitable pH).
-
Add a defined concentration of purified recombinant D-DT to the buffer.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for a specified time.
-
Initiate the reaction by adding the substrate, 4-HPP.
-
Monitor the change in absorbance at a specific wavelength (e.g., 320 nm) over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
D-DT and CD74 Binding Assay
This assay evaluates the ability of this compound to disrupt the interaction between D-DT and its receptor, CD74.
Principle: An in vitro binding assay can be performed using the ectodomain of CD74 and purified D-DT. The amount of D-DT bound to CD74 can be quantified, and the effect of this compound on this binding can be measured.
General Protocol:
-
Coat a microplate with the recombinant soluble ectodomain of CD74 (sCD74).
-
Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
-
Incubate a fixed concentration of purified D-DT with varying concentrations of this compound.
-
Add the D-DT/4-CPPC mixture to the sCD74-coated wells and incubate to allow binding.
-
Wash the wells to remove unbound D-DT.
-
Detect the amount of bound D-DT using a specific primary antibody against D-DT followed by a labeled secondary antibody.
-
Quantify the signal and determine the extent of inhibition by this compound.
ERK-1/2 Phosphorylation Assay
This cell-based assay assesses the effect of this compound on the downstream signaling induced by D-DT.
Principle: The binding of D-DT to CD74 on the surface of cells activates the ERK signaling pathway, leading to the phosphorylation of ERK-1/2. The levels of phosphorylated ERK (p-ERK) can be measured by Western blotting.
General Protocol:
-
Culture a suitable cell line that expresses the CD74 receptor.
-
Serum-starve the cells to reduce basal levels of ERK phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a known concentration of D-DT.
-
After stimulation, lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phosphorylated ERK-1/2 (p-ERK).
-
Detect the bound antibody using a labeled secondary antibody and a suitable detection reagent.
-
To normalize the results, strip the membrane and re-probe with an antibody against total ERK-1/2.
-
Quantify the band intensities to determine the relative levels of p-ERK.
Experimental Workflow Diagram:
Caption: General experimental workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a seminal discovery in the study of the MIF cytokine family, being the first identified selective inhibitor of D-dopachrome tautomerase. Its discovery through in silico screening and subsequent characterization have provided invaluable insights into the specific roles of D-DT in health and disease. The ability of this compound to inhibit both the enzymatic activity of D-DT and its pro-inflammatory signaling through the CD74 receptor highlights its potential as a lead compound for the development of novel therapeutics targeting D-DT-mediated pathologies. This technical guide provides a foundational resource for researchers and drug development professionals working on D-DT and related inflammatory pathways. Further research into the synthesis and optimization of this compound analogs could lead to the development of even more potent and pharmacologically favorable drug candidates.
References
- 1. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-induced conformational changes enable intersubunit communications in D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Selectivity of 4-CPPC for MIF-2: A Structural and Mechanistic Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the structural basis for the selective inhibition of Macrophage Migration Inhibitory Factor-2 (MIF-2/D-DT) by the small molecule inhibitor, 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC). This document is intended for researchers, scientists, and drug development professionals interested in the MIF family of proteins and the development of selective inhibitors.
Executive Summary
Macrophage Migration Inhibitory Factor (MIF) and its homolog, MIF-2 (also known as D-dopachrome tautomerase or D-DT), are key players in inflammatory and immune responses. While both are attractive therapeutic targets, their high structural homology presents a challenge for the development of selective inhibitors. The small molecule this compound has emerged as a rare example of a MIF-2 selective inhibitor. This guide elucidates the key structural determinants and the "induced fit" mechanism that govern this selectivity, providing valuable insights for the rational design of next-generation MIF-2-specific therapeutics.
Comparative Binding and Inhibition Data
The selectivity of this compound for MIF-2 over MIF-1 is evident from its binding affinity and inhibitory activity. Quantitative data from various studies consistently demonstrate a significantly higher potency of this compound against MIF-2.
| Parameter | MIF-1 | MIF-2/D-DT | Selectivity (Fold) | Reference |
| Ki (μM) | 431 | 33 | ~13 | [1] |
| IC50 (μM) | 450 | 27 | ~17 | [2][3] |
Table 1: Comparative Inhibition of MIF-1 and MIF-2 by this compound. This table summarizes the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound for human MIF-1 and MIF-2. The data clearly indicates a higher affinity and inhibitory potency of this compound for MIF-2.
The Structural Basis of Selectivity: A Tale of Two Active Sites
The remarkable selectivity of this compound arises from subtle yet critical differences in the amino acid composition and topology of the tautomerase active sites of MIF-1 and MIF-2. While the overall three-dimensional structures of the two proteins are highly similar, key residue substitutions within the active site create distinct chemical environments.
A comparison of the crystal structures of apo-MIF-1 and the MIF-2/4-CPPC complex reveals that the active site of MIF-1 is more hydrophobic and sterically hindered compared to that of MIF-2.[4] Several key residue differences are responsible for this distinction:
-
MIF-1 Tyr36 vs. MIF-2 Arg36: The bulky, aromatic tyrosine in MIF-1 constricts the active site, whereas the more flexible arginine in MIF-2 provides a more accommodating space.
-
MIF-1 Tyr95 vs. MIF-2 Leu96: Similar to Tyr36, the tyrosine at position 95 in MIF-1 contributes to a more constrained and aromatic active site. Leucine in the corresponding position in MIF-2 offers a less bulky and more hydrophobic interaction point.
-
MIF-1 Phe113 vs. MIF-2 Val113: This is arguably the most critical substitution for this compound selectivity. The bulky phenyl ring of Phe113 in MIF-1 creates a steric clash with the carboxyl group of the phenyl ring of this compound, preventing optimal binding.[4] In contrast, the smaller valine residue in MIF-2 allows for the necessary conformational adjustments to accommodate the inhibitor.
The following diagram illustrates the key amino acid differences in the active sites of MIF-1 and MIF-2 that lead to the selective binding of this compound.
Figure 1: Key Residue Differences in MIF-1 and MIF-2 Active Sites.
The "Induced Fit" Binding Mechanism
The binding of this compound to MIF-2 is not a simple lock-and-key interaction. Instead, it involves a significant conformational change in the C-terminal region of MIF-2, a phenomenon known as "induced fit".[5] This plasticity is not observed in the more rigid active site of MIF-1. Upon binding of this compound, the C-terminal residues of MIF-2 rearrange to create a more complementary binding pocket, leading to a stable and high-affinity interaction. This induced-fit mechanism is a key contributor to the high selectivity of this compound for MIF-2.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the structural basis of this compound selectivity.
Protein Expression and Purification of MIF-1 and MIF-2
Recombinant human MIF-1 and MIF-2 are typically expressed in E. coli for structural and functional studies.
-
Expression: The cDNAs for human MIF-1 and MIF-2 are cloned into a suitable bacterial expression vector (e.g., pET series). The plasmids are then transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is clarified by centrifugation and subjected to a series of chromatography steps. A common purification scheme involves:
-
Affinity Chromatography: If the protein is expressed with a tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) is used as the initial capture step.
-
Ion-Exchange Chromatography: The protein is further purified based on its net charge using either cation or anion exchange chromatography.
-
Size-Exclusion Chromatography: The final polishing step separates the protein based on its size and removes any remaining aggregates.
-
-
Purity and Concentration: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA).
Tautomerase Activity Assay
The enzymatic activity of MIF-1 and MIF-2 is commonly measured using a tautomerase assay with a substrate like L-dopachrome methyl ester or 4-hydroxyphenylpyruvate (4-HPP). The inhibition of this activity by this compound is used to determine its IC50 value.
-
Substrate Preparation: A fresh solution of the substrate (e.g., 4-HPP) is prepared in a suitable buffer (e.g., 50 mM potassium phosphate, 0.5 mM EDTA, pH 6.2).
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the assay buffer, the purified MIF-1 or MIF-2 enzyme, and varying concentrations of the inhibitor (this compound) or a vehicle control (e.g., DMSO).
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate to the wells. The rate of the tautomerase reaction is monitored by measuring the change in absorbance at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester) over time using a microplate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time plots. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following flowchart outlines the general workflow for determining the IC50 of this compound.
Figure 2: Workflow for Tautomerase Inhibition Assay.
X-ray Crystallography
Determining the crystal structure of MIF-2 in complex with this compound is essential for visualizing the molecular interactions that mediate its selective binding.
-
Crystallization: The purified MIF-2 protein is mixed with this compound at a molar excess. This complex is then subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of crystallization conditions (precipitants, buffers, salts, and temperature) are tested to find conditions that yield well-diffracting crystals.
-
Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data is processed to obtain a set of structure factors. The structure is then solved using molecular replacement, using the known structure of MIF-2 as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule (this compound) is built into the electron density map.
-
Structural Analysis: The final refined structure provides a detailed, atomic-level view of the binding mode of this compound in the MIF-2 active site, revealing the key protein-ligand interactions and the conformational changes associated with the induced-fit mechanism.
Conclusion and Future Directions
The selectivity of this compound for MIF-2 over MIF-1 is a result of a fascinating interplay of steric hindrance, electrostatic interactions, and protein plasticity. The detailed structural and mechanistic understanding presented in this guide provides a solid foundation for the structure-based design of even more potent and selective MIF-2 inhibitors. Such compounds will be invaluable tools for dissecting the distinct biological roles of MIF-1 and MIF-2 and hold significant promise as therapeutic agents for a range of inflammatory diseases and cancers where MIF-2 is implicated. Future efforts should focus on leveraging this knowledge to develop drug candidates with improved pharmacokinetic and pharmacodynamic properties, paving the way for their clinical translation.
References
- 1. High-yield expression and purification of recombinant human macrophage migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-CPPC in Elucidating MIF-2 D-dopachrome Tautomerase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibatory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT), is a pleiotropic cytokine implicated in a range of inflammatory diseases and cancer.[1][2] Like its homolog, MIF-1, MIF-2 possesses keto-enol tautomerase activity.[3][4] The study of MIF-2's specific biological functions has been historically challenging due to the overlapping activities with MIF-1. The development of selective inhibitors is therefore crucial for dissecting the distinct roles of MIF-2. This technical guide focuses on 4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a potent and selective small-molecule inhibitor of MIF-2, and its application in the characterization of MIF-2's D-dopachrome tautomerase activity and downstream signaling.[3][5]
This compound: A Selective Inhibitor of MIF-2
This compound has been identified as a reversible and competitive inhibitor of MIF-2, demonstrating significant selectivity over MIF-1.[3][5][6] This selectivity provides a powerful tool to investigate MIF-2-specific functions in biological systems where both MIF family members are co-expressed.[5]
Quantitative Inhibition Data
The inhibitory potency of this compound on MIF-2 and MIF-1 has been quantified through various enzymatic and binding assays. The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | MIF-2 | MIF-1 | Selectivity (MIF-1/MIF-2) | Reference(s) |
| IC50 (HPP Tautomerase Assay) | 27 µM | 450 µM | ~17-fold | [3][7] |
| Ki | 33 µM | 431 µM | ~13-fold | [3][6] |
Table 1: Inhibitory Activity of this compound against MIF-2 and MIF-1.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effect on MIF-2 D-dopachrome tautomerase activity. Two primary spectrophotometric assays are commonly employed: the L-dopachrome methyl ester tautomerase assay and the 4-hydroxyphenylpyruvic acid (4-HPP) tautomerase assay.
L-Dopachrome Methyl Ester Tautomerase Assay
This assay measures the MIF-2 catalyzed tautomerization of L-dopachrome methyl ester, which is monitored by the decrease in absorbance at 475 nm.[8][9]
Materials:
-
Recombinant human MIF-2 protein
-
This compound
-
L-3,4-dihydroxyphenylalanine methyl ester (L-DOPA methyl ester)
-
Sodium periodate (B1199274) (NaIO4)
-
Reaction Buffer: 50 mM Bis-Tris, 1 mM EDTA, pH 6.2[8]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 475 nm
Procedure:
-
Preparation of L-dopachrome methyl ester (Substrate):
-
Prepare a 12 mM solution of L-DOPA methyl ester and a 24 mM solution of sodium periodate.[8]
-
Just before use, mix equal volumes of the L-DOPA methyl ester and sodium periodate solutions in the reaction buffer.[8]
-
Incubate in the dark at 25°C for 5 minutes. This solution should be used immediately.[8]
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant MIF-2 protein to the desired final concentration in the reaction buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the reaction buffer, diluted MIF-2 protein, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate to each well.
-
Immediately monitor the decrease in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition of MIF-2 activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
4-Hydroxyphenylpyruvic Acid (4-HPP) Tautomerase Assay
This assay measures the keto-enol tautomerization of 4-HPP, which results in the formation of an enol-borate complex that can be detected by an increase in absorbance at 305 nm or 320 nm.[9][10]
Materials:
-
Recombinant human MIF-2 protein
-
This compound
-
4-hydroxyphenylpyruvic acid (4-HPP)
-
Boric acid
-
Assay Buffer: e.g., 0.435 M boric acid, pH 6.2[11]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 305 nm or 320 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-HPP in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant MIF-2 protein to the desired final concentration in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well UV-transparent microplate, add the assay buffer, diluted MIF-2 protein, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the 4-HPP substrate to each well.
-
Immediately monitor the increase in absorbance at 305 nm or 320 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition of MIF-2 activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Tautomerase Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on MIF-2 tautomerase activity.
Signaling Pathways and the Role of this compound
MIF-2 exerts its biological effects through binding to the cell surface receptor CD74, often in a complex with the co-receptor CD44.[12][13] This interaction initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), and the activation of the NF-κB pathway.[6][14][15] this compound has been shown to inhibit MIF-2-mediated activation of CD74 and subsequent signal transduction.[5][7]
MIF-2/CD74 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits MIF-2 binding to CD74, blocking downstream signaling.
Experimental Protocol: Assessing Inhibition of MIF-2-mediated ERK1/2 Phosphorylation
This protocol outlines a cell-based assay to determine the effect of this compound on MIF-2-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing CD74 (e.g., human fibroblasts)
-
Recombinant human MIF-2 protein
-
This compound
-
Cell culture medium (e.g., DMEM) with and without serum
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture CD74-expressing cells to near confluence.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a predetermined optimal concentration of MIF-2 for a specific time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Calculate the percent inhibition of MIF-2-induced ERK1/2 phosphorylation for each this compound concentration.
-
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's inhibitory action on MIF-2's enzymatic and signaling functions.
Conclusion
This compound serves as an invaluable research tool for the specific investigation of MIF-2's role in health and disease. Its selectivity allows for the decoupling of MIF-2 functions from those of MIF-1, enabling a more precise understanding of MIF-2's contribution to various pathological processes. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies of MIF-2 D-dopachrome tautomerase activity and its associated signaling pathways. Further research leveraging this selective inhibitor will undoubtedly continue to unravel the complexities of the MIF cytokine family and may pave the way for the development of novel therapeutic strategies targeting MIF-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping N- to C-terminal allosteric coupling through disruption of a putative CD74 activation site in D-dopachrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural and Kinetic Analyses of Macrophage Migration Inhibitory Factor (MIF) Active Site Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MIF modulates p38/ERK phosphorylation via MKP-1 induction in sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIF and CD74 as Emerging Biomarkers for Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]
An In-depth Technical Guide to the Induced Fit Mechanism of 4-CPPC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) is a potent and selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). Its mechanism of action is a classic example of induced fit, where the binding of this compound to the active site of MIF-2 elicits a significant conformational change in the protein. This guide provides a comprehensive technical overview of this mechanism, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways. Understanding the specifics of this induced fit mechanism is crucial for the rational design of more potent and selective MIF-2 inhibitors for therapeutic applications in inflammatory diseases and cancer.
The Induced Fit Mechanism of this compound Binding to MIF-2
The binding of this compound to MIF-2 is a dynamic process that deviates from the rigid "lock-and-key" model. Instead, it follows an induced-fit model, where the initial interaction between this compound and the MIF-2 active site triggers a conformational rearrangement in the protein, leading to a more stable and high-affinity complex.
Key Features of the Induced Fit Mechanism:
-
Conformational Change: The most significant structural alteration upon this compound binding occurs in the C-terminal region of MIF-2. This flexibility in the C-terminus is a distinguishing feature of MIF-2 compared to its homolog, MIF-1, and is a key determinant of this compound's selectivity.
-
Active Site Interactions: this compound binds within the tautomerase active site of MIF-2. The binding is stabilized by a network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts with key amino acid residues.
-
Selectivity: The induced fit mechanism is central to the ~13-17 fold selectivity of this compound for MIF-2 over MIF-1. The active site of MIF-1 is more rigid and contains bulky residues that sterically hinder the conformational changes required for high-affinity binding of this compound.
Logical Relationship of the Induced Fit Mechanism
Caption: Logical flow of the induced fit binding of this compound to MIF-2.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with MIF-1 and MIF-2.
| Parameter | MIF-1 | MIF-2 | Selectivity (MIF-1/MIF-2) | Reference |
| Ki (Inhibition Constant) | 431 µM | 33 µM | ~13-fold | [1] |
| IC50 (Half maximal inhibitory concentration) | 450 µM | 27 µM | ~17-fold | [2] |
Experimental Protocols
X-ray Crystallography of the MIF-2/4-CPPC Complex
This protocol outlines the general steps for determining the co-crystal structure of MIF-2 in complex with this compound, based on the methodology that yielded the PDB entry 6c5f.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for determining the co-crystal structure of MIF-2 and this compound.
Methodology:
-
Protein Expression and Purification:
-
Human MIF-2 is expressed in a suitable expression system, such as E. coli.
-
The protein is purified to homogeneity using standard chromatographic techniques, including affinity and size-exclusion chromatography.
-
-
Complex Formation:
-
Purified MIF-2 is incubated with an excess of this compound to ensure saturation of the binding sites.
-
-
Crystallization:
-
The MIF-2/4-CPPC complex is subjected to crystallization screening using various techniques like vapor diffusion (hanging or sitting drop).
-
Crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.
-
-
X-ray Diffraction Data Collection:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement using a known structure of MIF-2 as a search model.
-
The model is refined against the diffraction data, and the this compound molecule is built into the electron density map.
-
Tautomerase Activity Assay
The inhibitory effect of this compound on the tautomerase activity of MIF-2 is a key functional assay. This protocol is based on the use of a chromogenic substrate, L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (HPP).
Methodology:
-
Reagents and Preparation:
-
Purified recombinant human MIF-1 and MIF-2 proteins.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Substrate: L-dopachrome methyl ester or HPP.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
A reaction mixture is prepared containing the assay buffer and the MIF enzyme (MIF-1 or MIF-2) at a fixed concentration.
-
Varying concentrations of this compound are added to the reaction mixture and pre-incubated with the enzyme for a defined period.
-
The reaction is initiated by the addition of the substrate.
-
The rate of the tautomerase reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction rates are calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Signaling Pathway Inhibition
MIF-2 exerts its biological effects primarily through the cell surface receptor CD74. The binding of MIF-2 to CD74 initiates a downstream signaling cascade that promotes cell proliferation and survival, largely through the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 Mitogen-Activated Protein Kinase (MAPK) pathway. By inducing a conformational change in MIF-2, this compound allosterically inhibits the interaction between MIF-2 and CD74, thereby blocking the activation of this signaling pathway.
MIF-2/CD74 Signaling Pathway and its Inhibition by this compound
Caption: Inhibition of the MIF-2/CD74/ERK signaling pathway by this compound.
Conclusion
The induced fit mechanism of this compound binding to MIF-2 provides a compelling case study in modern drug discovery. The detailed structural and functional understanding of this interaction, from quantitative binding affinities to the precise conformational changes and their downstream cellular consequences, offers a solid foundation for the development of next-generation MIF-2 inhibitors. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to translate these fundamental insights into novel therapeutics.
References
- 1. Structural Plasticity in the C-Terminal Region of Macrophage Migration Inhibitory Factor-2 Is Associated with an Induced Fit Mechanism for a Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational research on 4-CPPC and MIF protein family
An In-depth Technical Guide to Foundational Research on 4-CPPC and the MIF Protein Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning the small molecule inhibitor 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (this compound) and its interaction with the Macrophage Migration Inhibitory Factor (MIF) protein family. This document details the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding the therapeutic potential of targeting this cytokine family.
Introduction to the MIF Protein Family
The Macrophage Migration Inhibitory Factor (MIF) family consists of pro-inflammatory cytokines that play a critical role in innate and adaptive immunity.[1] The family primarily includes MIF (also known as MIF-1) and D-dopachrome tautomerase (D-DT or MIF-2).[2][3] Both MIF and D-DT are homotrimeric proteins and share a conserved N-terminal proline residue that is essential for their tautomerase enzymatic activity.[1][4] These proteins are implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer.[1][5]
MIF family proteins exert their biological functions by binding to the cell surface receptor CD74.[6][7] This interaction often involves the recruitment of co-receptors such as CD44, CXCR2, and CXCR4 to initiate downstream signaling cascades.[5][8]
This compound: A Selective Inhibitor of MIF-2
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (this compound) is a small molecule inhibitor identified through in silico screening that demonstrates selectivity for MIF-2 (D-DT).[7] It acts as a competitive and reversible inhibitor of the tautomerase activity of MIF-2.[9] This selectivity is attributed to differences in the amino acid composition of the active sites of MIF-1 and MIF-2.[10] Notably, this compound has been shown to inhibit the binding of MIF-2 to its receptor CD74, thereby attenuating downstream signaling pathways.[7]
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and the binding affinity of MIF family proteins to their receptor.
Table 1: Inhibitory Activity of this compound on MIF Family Proteins
| Compound | Target Protein | Inhibition Constant (Ki) | IC50 | Selectivity (MIF-1/MIF-2) | Reference |
| This compound | MIF-1 (human) | 431 µM | 450 µM | 17-fold for MIF-2 | [7][9] |
| This compound | MIF-2 (human) | 33 µM | 27 µM | 17-fold for MIF-2 | [7][9] |
Table 2: Binding Affinity of MIF Family Proteins to CD74
| Ligand | Analyte | Dissociation Constant (Kd) | Method | Reference |
| MIF-1 | Soluble CD74 (sCD74) | ~9.0 x 10⁻⁹ M | Surface Plasmon Resonance (BIAcore) | [6] |
| D-DT (MIF-2) | Soluble CD74 (sCD74) | 5.42 x 10⁻⁹ M | Surface Plasmon Resonance (BIAcore) | [3] |
Signaling Pathways
The binding of MIF family proteins to the CD74 receptor complex initiates several downstream signaling cascades that regulate cellular processes like proliferation, inflammation, and survival. The primary pathways activated include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[6][11] this compound selectively inhibits MIF-2-mediated activation of these pathways.[7]
Caption: MIF/D-DT Signaling Pathway via CD74.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Recombinant Protein Expression and Purification
A protocol for expressing and purifying MIF family proteins in E. coli is outlined.[4][12]
Table 3: Protocol for Recombinant MIF/D-DT Expression and Purification
| Step | Procedure | Details |
| 1. Transformation | Transform competent E. coli cells with a plasmid containing the gene for human MIF or D-DT. | Use 500–700 ng of plasmid for 50 µL of competent cells. Heat shock at 42°C for 30 seconds. Plate on LB agar (B569324) with 100 µg/mL ampicillin.[12] |
| 2. Protein Expression | Inoculate a starter culture and then a larger culture. Induce protein expression with IPTG. | Grow culture at 37°C to an OD600 of 0.6-0.8. Induce with 1 mM IPTG and incubate for 4 hours.[12] |
| 3. Cell Lysis | Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. | MIF lysis buffer: 20 mM Tris-HCl, 20mM NaCl, pH 7.4. D-DT lysis buffer: 20 mM Tris-HCl, 20mM NaCl, pH 8.5. Sonicate on ice.[12] |
| 4. Purification | Purify the protein from the cell lysate using anion-exchange chromatography. | Use a Q-Sepharose column. Elute with a NaCl gradient.[12][13] |
| 5. Concentration and Storage | Concentrate the purified protein and store at -80°C. | Use a 10 kDa MW cutoff concentrator. Flash freeze aliquots in liquid nitrogen.[12] |
Tautomerase Inhibition Assay
This assay measures the ability of a compound to inhibit the keto-enol tautomerase activity of MIF or D-DT.[7][10]
Caption: Workflow for the Tautomerase Inhibition Assay.
Table 4: Protocol for Tautomerase Inhibition Assay
| Step | Procedure | Details |
| 1. Substrate Preparation | Prepare 4-(hydroxyphenyl)pyruvic acid (4-HPP) substrate. | Dissolve 18 mg of 4-HPP in 50 mM ammonium acetate (pH 6.0) and incubate overnight at 4°C to favor the keto form.[7] |
| 2. Reaction Setup | In a 96-well plate, mix the MIF or D-DT enzyme with varying concentrations of this compound. | Pre-incubate the enzyme and inhibitor for 5-20 minutes at room temperature.[14] |
| 3. Tautomerase Reaction | Initiate the reaction by adding the 4-HPP substrate. | The final reaction volume is typically 200-300 µL. |
| 4. Data Acquisition | Immediately monitor the increase in absorbance at 306 nm. | Take readings every 10 seconds for 180-300 seconds. The increase in absorbance is due to the formation of the enol-borate complex.[12][13] |
| 5. Analysis | Calculate the initial reaction rates and determine the IC50 value for this compound. | Compare the rates of inhibited reactions to the uninhibited control. |
Surface Plasmon Resonance (SPR) for MIF-CD74 Interaction
SPR (e.g., BIAcore) is used to measure the real-time binding kinetics and affinity between MIF family proteins and their receptor, CD74.[6][13]
Table 5: Protocol for Surface Plasmon Resonance (SPR) Analysis
| Step | Procedure | Details |
| 1. Chip Preparation | Immobilize recombinant soluble CD74 (sCD74) onto the sensor chip. | Amine coupling is a common method for immobilization on a CM5 sensor chip. |
| 2. Analyte Preparation | Prepare serial dilutions of the analyte (MIF or D-DT) in running buffer. | The concentration range should span at least 10-fold above and below the expected Kd.[15] |
| 3. Binding Measurement | Inject the analyte dilutions over the sensor chip surface and record the sensorgram. | The association phase is monitored during injection, and the dissociation phase is monitored after the injection ends. Use a reference flow cell to subtract non-specific binding.[6][15] |
| 4. Regeneration | If necessary, inject a regeneration solution to remove the bound analyte. | The choice of regeneration solution depends on the specific interaction and should be optimized to not damage the immobilized ligand.[16] |
| 5. Data Analysis | Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd). | The BIAevaluation software is commonly used for this analysis.[13] |
Western Blot for ERK Phosphorylation
This assay is used to determine if an inhibitor can block MIF-induced cell signaling by measuring the phosphorylation of ERK1/2.[7][17]
Table 6: Protocol for Western Blot Analysis of ERK Phosphorylation
| Step | Procedure | Details |
| 1. Cell Culture and Treatment | Culture cells (e.g., fibroblasts or monocytes) and starve them of serum before treatment. | Serum starvation synchronizes the cells and reduces basal ERK phosphorylation.[18] |
| 2. Stimulation and Lysis | Pre-treat cells with this compound, followed by stimulation with MIF or D-DT. Lyse the cells to extract total protein. | Typical stimulation times range from 5 to 30 minutes. Use a lysis buffer containing protease and phosphatase inhibitors.[5][19] |
| 3. SDS-PAGE and Transfer | Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane. | Load equal amounts of total protein for each sample.[17] |
| 4. Immunoblotting | Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. | Block the membrane with 5% non-fat milk or BSA before antibody incubation.[17] |
| 5. Detection and Analysis | Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities. | Normalize the p-ERK signal to the total ERK signal to account for loading differences.[18] |
Conclusion
The selective inhibition of MIF-2 by this compound provides a valuable tool for dissecting the specific roles of MIF family members in health and disease. The experimental protocols and foundational data presented in this guide offer a solid basis for further research and development of targeted therapeutics against the MIF signaling axis. The ability of this compound to disrupt the MIF-2/CD74 interaction and subsequent signaling pathways underscores the potential of this and similar compounds in treating a range of inflammatory and neoplastic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Targeting distinct tautomerase sites of D-DT and MIF with a single molecule for inhibition of neutrophil lung recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIF modulates p38/ERK phosphorylation via MKP-1 induction in sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Arrestin1 Mediates the Endocytosis and Functions of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 4-CPPC in Immunological Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). This document consolidates key findings from preclinical research, focusing on the mechanism of action, immunological implications, and experimental methodologies related to this compound.
Introduction to MIF-2 and the Rationale for a Selective Inhibitor
Macrophage Migration Inhibitory Factor (MIF) and its homolog, MIF-2 (D-DT), are pleiotropic cytokines that play a critical role in the regulation of inflammatory responses and tumorigenesis.[1] Both MIF-1 and MIF-2 are overexpressed in various inflammatory conditions and malignancies.[1] They exert their biological functions primarily through interaction with the cell surface receptor CD74, leading to the activation of downstream signaling pathways such as the ERK-1/2 cascade.[1][2][3]
While both cytokines share the CD74 receptor, they exhibit distinct structural and functional properties, suggesting non-redundant roles in immunopathology. The development of selective inhibitors is therefore crucial to dissect the specific contributions of each MIF family member. This compound has emerged as a valuable research tool for its selective inhibition of MIF-2.[1][4]
Mechanism of Action of this compound
This compound was identified through an in silico screen of 1.6 million compounds targeting the tautomerase active site of MIF-2.[1] Its mechanism of action is centered on the competitive and reversible inhibition of MIF-2's biological activity.
Key aspects of this compound's mechanism include:
-
Selective Binding to MIF-2: this compound exhibits a significantly higher affinity for MIF-2 compared to MIF-1.[1][4] This selectivity is attributed to differences in the amino acid composition and the resulting shape and polarity of the active sites of the two proteins.[4] Specifically, residues F113, Y36, and Y95 in MIF-1 sterically hinder the binding of this compound.[4]
-
Inhibition of Tautomerase Activity: this compound competitively inhibits the keto-enol tautomerase activity of MIF-2.[1]
-
Disruption of MIF-2/CD74 Interaction: By binding to MIF-2, this compound induces a conformational change that interferes with the interaction between MIF-2 and its receptor, CD74.[1] This disruption is dose-dependent.[1]
-
Downregulation of Downstream Signaling: Consequently, this compound inhibits MIF-2-mediated activation of CD74 and reduces downstream signal transduction, as evidenced by the decreased phosphorylation of ERK-1/2.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Target | Assay | Source |
| IC50 (Enzymatic) | 27 µM | Human MIF-2 | HPP Tautomerase Assay | [1] |
| Selectivity vs. MIF-1 | 17-fold | Human MIF-2 vs. MIF-1 | HPP Tautomerase Assay | [1] |
| Selectivity vs. MIF-1 (Binding) | 13-fold | Human MIF-2 vs. MIF-1 | Not Specified | [4] |
| Inhibition of MIF-2/CD74 Interaction | ~30% at 10 µM | Human MIF-2 and sCD74 | In vitro Binding Assay | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound.
MIF Tautomerase Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic tautomerase activity of MIF proteins.
-
Principle: The assay spectrally monitors the tautomerization of a substrate, such as L-dopachrome methyl ester or p-hydroxyphenylpyruvate (HPP).
-
Reagents:
-
Recombinant human MIF-1 and MIF-2 proteins
-
This compound (or other inhibitors) at various concentrations
-
Substrate: L-dopachrome methyl ester or HPP
-
Assay Buffer (e.g., PBS)
-
-
Procedure:
-
Pre-incubate the MIF protein (e.g., 50 nM) with the desired concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding the substrate (e.g., 0.72 mM L-dopachrome methyl ester).
-
Measure the change in absorbance at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester) over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
MIF/CD74 Binding Assay
This assay evaluates the effect of an inhibitor on the interaction between MIF proteins and their receptor, CD74.
-
Principle: An in vitro binding assay, likely an ELISA-based format, is used to quantify the binding of MIF to the soluble ectodomain of CD74 (sCD74).
-
Reagents:
-
Recombinant human MIF-1 and MIF-2 proteins
-
Recombinant human soluble CD74 (sCD74)
-
This compound (or other inhibitors) at various concentrations
-
Coating buffer, blocking buffer, wash buffer
-
Detection antibody (e.g., anti-MIF antibody) conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
-
Procedure:
-
Coat a microplate with sCD74.
-
Block non-specific binding sites.
-
Pre-incubate MIF-1 or MIF-2 with varying concentrations of this compound.
-
Add the MIF/inhibitor mixture to the sCD74-coated wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add the detection antibody and incubate.
-
Wash the plate and add the substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition of binding at each inhibitor concentration.
-
ERK-1/2 Phosphorylation Assay
This cell-based assay determines the impact of an inhibitor on MIF-induced downstream signaling.
-
Principle: Western blotting is used to detect the phosphorylation status of ERK-1/2 in cells stimulated with MIF in the presence or absence of an inhibitor.
-
Cell Line: CD74-expressing human fibroblasts or other relevant cell lines.
-
Reagents:
-
Recombinant human MIF-1 and MIF-2 proteins
-
This compound (or other inhibitors)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-ERK-1/2 and anti-total-ERK-1/2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with MIF-1 or MIF-2.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the anti-phospho-ERK-1/2 antibody.
-
Strip the membrane and re-probe with the anti-total-ERK-1/2 antibody as a loading control.
-
Visualize the bands using a chemiluminescent detection system and quantify the band intensities.
-
Visualizations of Pathways and Workflows
Signaling Pathway of MIF-2 Inhibition by this compound
Caption: Mechanism of this compound in blocking MIF-2 signaling.
Experimental Workflow for Testing this compound Efficacy
Caption: Logical workflow for the preclinical evaluation of this compound.
Preliminary In Vivo Findings and Future Directions
While detailed in vivo studies with this compound are not extensively published, its use has been reported in a preclinical mouse model of non-melanoma skin cancer.[4] In this context, this compound was used as a selective inhibitor to probe the specific role of MIF-2.[4]
The development and characterization of this compound open up new avenues for investigating the distinct functions of MIF-2 in various immunopathological conditions.[1] Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To assess the in vivo stability, distribution, and target engagement of this compound.
-
Efficacy in Preclinical Disease Models: Evaluating the therapeutic potential of this compound in models of cancer, inflammation, and autoimmune diseases where MIF-2 is implicated.
-
Development of More Potent Analogs: Using this compound as a lead compound to develop inhibitors with improved potency and pharmacological properties.[1]
References
- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Macrophage migration inhibitory factor: a regulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of 4-CPPC in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid, commonly known as 4-CPPC, has emerged as a selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). MIF-2, a homolog of the well-characterized pro-inflammatory and pro-tumorigenic cytokine MIF-1, is implicated in various cancers. This technical guide explores the function of this compound in cancer cell lines, detailing its mechanism of action, its effects on cancer cell proliferation and survival, and the experimental protocols to evaluate its efficacy.
Introduction to this compound and its Target: MIF-2
Macrophage Migration Inhibitory Factor-2 (MIF-2) is a cytokine that, like its counterpart MIF-1, plays a significant role in inflammation and tumorigenesis. Both MIF-1 and MIF-2 exert their biological functions by binding to the cell surface receptor CD74, which then initiates downstream signaling cascades promoting cell proliferation, survival, and metastasis. Due to the pro-tumorigenic activities of the MIF family, there is considerable interest in developing specific inhibitors.
This compound has been identified as a selective inhibitor of MIF-2. It exhibits a 17-fold greater selectivity for MIF-2 over MIF-1, with an enzymatic half-maximal inhibitory concentration (IC50) of 27 μM for MIF-2.[1] The mechanism of action of this compound involves the inhibition of the binding of MIF-2 to its receptor, CD74. This blockade of the MIF-2/CD74 interaction effectively reduces CD74-dependent signal transduction.[1]
The MIF-2 Signaling Pathway in Cancer
The binding of MIF-2 to the CD74 receptor triggers a cascade of intracellular signaling events that are crucial for cancer progression. This signaling pathway is a key target for therapeutic intervention.
References
A Technical Guide to 4-CPPC: A Selective Inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2)
For: Researchers, Scientists, and Drug Development Professionals
Subject: Core Properties, Mechanism of Action, and Experimental Profile of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC)
Introduction
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid, commonly known as this compound, is a selective, reversible, and competitive small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2).[1][2][3] MIF-2, also known as D-dopachrome tautomerase (D-DT), is a cytokine involved in pro-inflammatory responses and tumorigenesis.[1] Like its homolog MIF-1, MIF-2 exerts its biological effects primarily through the cell surface receptor CD74.[1] The discovery of this compound has provided the scientific community with a crucial tool to investigate the distinct physiological and pathological roles of MIF-2, separate from those of MIF-1.[1][3] This is particularly valuable as genetic knockout models can be limited by potential compensatory mechanisms.[1] This document provides a comprehensive overview of the fundamental properties, mechanism of action, and key experimental methodologies associated with this compound.
Core Properties and Characteristics
The basic chemical, physical, and biological properties of this compound are summarized below. This data is essential for its application in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid | [4] |
| Synonyms | 4CPPC | |
| CAS Number | 29553-70-6 | [5] |
| Molecular Formula | C₁₄H₉NO₆ | [5] |
| Molecular Weight | 287.2 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Purity | >95% | [5] |
| Solubility | Soluble in DMSO (up to 10.03 mM) | [5][6] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for up to 1 year. | [6] |
Table 2: Biological Activity and Potency of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | Human MIF-2 (enzymatic) | 27 µM | [1][5][6] |
| IC₅₀ | Human MIF-1 (enzymatic) | 450 µM | [1][5][6] |
| Selectivity | MIF-2 vs. MIF-1 | ~17-fold | [1] |
| Kᵢ | Human MIF-2 | 33 µM | [2] |
| Kᵢ | Human MIF-1 | 431 µM | [2] |
| Functional Inhibition | Inhibits MIF-2 binding to CD74 at 10 µM | MIF-2/CD74 Interaction | [5][6] |
| Functional Inhibition | Inhibits MIF-2-induced ERK1/2 phosphorylation at 5-25 µM | Cellular Signaling | [5][6] |
Mechanism of Action
This compound functions as a competitive inhibitor by binding to the N-terminal tautomerase catalytic site of MIF-2.[1] Its binding is characterized by an induced-fit mechanism, which causes a significant conformational change in the C-terminal region of the MIF-2 protein.[1][7] This structural alteration is critical to its primary biological function: disrupting the interaction between MIF-2 and its cognate receptor, CD74.[1][3]
By preventing the MIF-2/CD74 binding event, this compound effectively blocks the initiation of downstream signaling cascades.[1] Specifically, it has been shown to inhibit the MIF-2-mediated activation of CD74 and the subsequent phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway.[1] Notably, its selectivity ensures that it inhibits MIF-2–CD74 binding without affecting the MIF-1–CD74 interaction.[1][3]
Signaling Pathway Inhibition
The primary signaling pathway modulated by this compound involves the MIF-2 cytokine, its receptor CD74, and the downstream MAPK cascade. MIF-2 binding to CD74 leads to the recruitment of CD44, forming a signaling complex that activates ERK1/2, ultimately driving cellular responses like inflammation and proliferation.[1] this compound acts as an antagonist at the initial step of this pathway.
Caption: The inhibitory action of this compound on the MIF-2 signaling pathway.
Key Experimental Methodologies
The characterization of this compound and its effects on MIF-2 relies on a series of established biochemical and cellular assays.
MIF-2 Tautomerase Activity Inhibition Assay
This biochemical assay quantifies the enzymatic activity of MIF-2 and its inhibition by compounds like this compound.
-
Principle: The assay measures the rate of keto-enol tautomerization of a non-physiological substrate, such as 4-hydroxyphenylpyruvate (HPP).[1] The conversion of the substrate is monitored spectrophotometrically.
-
Protocol Outline:
-
Recombinant human MIF-2 is purified.
-
The enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-based buffer).
-
The enzymatic reaction is initiated by adding the HPP substrate.
-
The change in absorbance is recorded over time to determine the reaction rate.
-
The concentration of this compound that reduces the enzymatic activity by 50% is calculated as the IC₅₀ value.[1]
-
In Vitro MIF-2/CD74 Binding Assay
This assay directly measures the ability of this compound to disrupt the physical interaction between MIF-2 and its receptor.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) format is commonly used. Recombinant soluble CD74 ectodomain (sCD74) is immobilized, and its binding to labeled or detectable MIF-2 is measured.
-
Protocol Outline:
-
Microtiter plates are coated with recombinant sCD74.
-
Recombinant MIF-2 is pre-incubated with various concentrations of this compound.
-
The MIF-2/4-CPPC mixture is added to the sCD74-coated wells and incubated to allow binding.
-
Unbound proteins are washed away.
-
The amount of bound MIF-2 is quantified using an anti-MIF-2 antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.
-
The dose-dependent inhibition of the MIF-2–CD74 interaction by this compound is determined.[1]
-
Cellular ERK1/2 Phosphorylation Assay
This cell-based assay confirms that the inhibition of receptor binding translates to a functional blockade of downstream signaling.
-
Principle: Western blotting or other immunoassays are used to detect the phosphorylation status of ERK1/2 in cells stimulated with MIF-2.
-
Protocol Outline:
-
A suitable cell line, such as primary human skin fibroblasts, is cultured.[5]
-
Cells are serum-starved to reduce basal signaling activity.
-
Cells are pre-treated with different concentrations of this compound (e.g., 5, 10, and 25 µM) for a short period.[6]
-
Cells are then stimulated with a predetermined concentration of recombinant MIF-2.
-
After stimulation, cell lysates are prepared.
-
The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are determined by Western blot analysis using specific antibodies.
-
The ratio of p-ERK to total ERK is calculated to assess the inhibitory effect of this compound.[1]
-
Caption: A generalized experimental workflow for characterizing a MIF-2 inhibitor.
Selectivity Profile
A key advantage of this compound is its selectivity for MIF-2 over the closely related MIF-1. Enzymatic assays show that this compound is approximately 17-fold more potent at inhibiting MIF-2 than MIF-1 (IC₅₀ of 27 µM vs. 450 µM, respectively).[1] This selectivity is also observed in functional assays, where this compound inhibits MIF-2-mediated, but not MIF-1-mediated, signaling events.[1][3]
The structural basis for this selectivity lies in differences within the catalytic sites of the two proteins.[3] While the active sites share some common residues, modeling studies reveal that binding of this compound into the MIF-1 active site is obstructed by several bulky amino acid residues, including Y36, Y95, and F113, which would cause steric clashes.[3] In contrast, the MIF-2 active site can accommodate this compound through an induced-fit mechanism.[1]
Applications in Research
This compound serves as an invaluable chemical probe for elucidating the specific contributions of MIF-2 to various biological processes. Its selectivity allows researchers to pharmacologically inhibit MIF-2 without concurrently blocking MIF-1, enabling the dissection of their distinct roles in:
-
Immunology and Inflammation: Investigating the specific role of MIF-2 in immune cell activation and inflammatory diseases.[1][7]
-
Oncology: Studying the contribution of the MIF-2/CD74 axis to tumor cell proliferation, survival, and migration.[1][7]
-
Drug Development: Acting as a lead compound and structural template for the design and optimization of more potent and pharmacologically favorable MIF-2 antagonists.[1]
References
- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound supplier | CAS 29553-70-6 | MIF-2 or D-DT Inhibitor| AOBIOUS [aobious.com]
- 5. This compound | CAS 29553-70-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Ligand-induced conformational changes enable intersubunit communications in D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Investigating the Role of VDAC1 in Cell Culture using 4-CPPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that plays a crucial role in regulating cell metabolism, calcium homeostasis, and apoptosis.[1][2][3] As a gatekeeper of the mitochondria, VDAC1 controls the flux of ions and metabolites between the mitochondria and the cytosol, influencing cellular energy production and survival.[4][5] Its involvement in mitochondria-mediated apoptosis makes it a potential therapeutic target for various diseases, including cancer.[3]
These application notes provide a framework for investigating the cellular functions of VDAC1 using 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a compound previously identified as a selective inhibitor of macrophage migration inhibitory factor-2 (MIF-2). While the direct interaction of this compound with VDAC1 is not extensively documented, its known biological activities warrant investigation into its potential off-target effects on mitochondrial functions regulated by VDAC1. The following protocols for cell viability, apoptosis, and mitochondrial function assays are presented to enable researchers to explore the potential impact of this compound on VDAC1-mediated cellular pathways, using well-characterized VDAC1 inhibitors as controls.
Mechanism of Action of VDAC1
VDAC1 exists as a monomer in the outer mitochondrial membrane, facilitating the transport of metabolites. Upon apoptotic stimuli, VDAC1 can oligomerize to form a large pore, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[6] This event triggers the caspase cascade and ultimately results in programmed cell death. VDAC1 also interacts with proteins from the Bcl-2 family, which can either promote or inhibit apoptosis.[2]
Application: Investigating the Effects of this compound on VDAC1-Mediated Apoptosis
This application note describes a series of experiments to determine if this compound can modulate VDAC1-dependent apoptosis in cancer cell lines.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for known VDAC1 inhibitors in different cell lines. These values can serve as a reference for designing dose-response experiments with this compound.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| DIDS | U2OS | 24h | 508 | [7] |
| DIDS | NIH-3T3 | 24h | 580 | [7] |
| AKOS-022 | - | - | 7.5 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
This compound
-
DIDS (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and DIDS in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using an appropriate stimulus. Treat cells with various concentrations of this compound, a positive control (e.g., DIDS), and a vehicle control for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Mitochondrial Membrane Potential Assay (TMRE Staining)
This protocol measures changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
Treated and control cells
-
TMRE (Tetramethylrhodamine, Ethyl Ester) reagent
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture plate or dish.
-
Treat cells with this compound, a positive control (e.g., DIDS), a negative control (vehicle), and a depolarization control (FCCP) for the desired duration.
-
Add TMRE to the culture medium at a final concentration of 100-200 nM and incubate for 15-30 minutes at 37°C.
-
Wash the cells with warm PBS or culture medium.
-
Analyze the cells immediately using a fluorescence microscope (Ex/Em ~549/575 nm) or a fluorescence plate reader. A decrease in red fluorescence indicates a loss of mitochondrial membrane potential.[11]
Signaling Pathway Diagram
The following diagram illustrates the central role of VDAC1 in mitochondria-mediated apoptosis.
Caption: VDAC1 in mitochondria-mediated apoptosis.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup. The potential interaction of this compound with VDAC1 requires further experimental validation.
References
- 1. rsc.org [rsc.org]
- 2. Inhibition of VDAC1 oligomerization blocks cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of VDAC1 Rescues Aβ1-42-Induced Mitochondrial Dysfunction and Ferroptosis via Activation of AMPK and Wnt/β-Catenin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Inhibition of ERK1/2 Phosphorylation using PD98059
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are critical serine/threonine kinases in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK1/2 pathway is a hallmark of many human diseases, particularly cancer. Consequently, the development and characterization of inhibitors targeting this pathway are of significant interest in both basic research and clinical applications.
This document provides detailed application notes and protocols for inhibiting ERK1/2 phosphorylation using PD98059, a highly selective and cell-permeable inhibitor. PD98059 acts by binding to the inactive form of the upstream kinase MEK1, preventing its activation and subsequent phosphorylation of ERK1/2.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals investigating the ERK1/2 signaling pathway.
Mechanism of Action
PD98059 is a non-ATP competitive inhibitor that specifically targets Mitogen-activated protein kinase kinase 1 (MEK1), the direct upstream activator of ERK1/2.[3][4] By binding to the inactive conformation of MEK1, PD98059 prevents its phosphorylation and activation by upstream kinases such as RAF. This, in turn, blocks the phosphorylation of ERK1/2 at their conserved Thr202/Tyr204 and Thr185/Tyr187 residues, respectively, which is essential for their kinase activity.
Quantitative Data Summary
The effective concentration of PD98059 for inhibiting ERK1/2 phosphorylation can vary depending on the cell type, stimulus, and experimental conditions. The following table summarizes key quantitative data for PD98059.
| Parameter | Value | Cell Type/System | Reference |
| MEK1 IC50 | 2-7 µM | Cell-free assay | [1][5] |
| MEK2 IC50 | 50 µM | Cell-free assay | [1][2][5] |
| Typical Working Concentration | 5 - 50 µM | Various cell lines | [2] |
| Pre-treatment Time | 1 hour | Various cell lines | [2] |
Experimental Protocols
Protocol 1: Inhibition of ERK1/2 Phosphorylation in Cultured Cells
This protocol describes a general procedure for treating cultured cells with PD98059 to inhibit ERK1/2 phosphorylation induced by a stimulus (e.g., growth factor).
Materials:
-
PD98059 (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Serum-free medium
-
Stimulating agent (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA))
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reconstitution of PD98059: Prepare a stock solution of PD98059 in anhydrous DMSO. For a 20 mM stock, reconstitute 1.5 mg of PD98059 in 280 µl of anhydrous DMSO.[2] Store the stock solution at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation: To reduce basal ERK1/2 activity, serum-starve the cells by replacing the growth medium with serum-free medium for 4-24 hours prior to treatment.
-
PD98059 Pre-treatment: Dilute the PD98059 stock solution to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM) in serum-free medium. Remove the serum-free medium from the cells and add the medium containing PD98059. Incubate for 1 hour at 37°C.[2] Include a vehicle control (DMSO) at the same final concentration as the PD98059 treatment.
-
Stimulation: Following pre-treatment, add the stimulating agent at its optimal concentration and incubate for the desired time (typically 5-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Visualizations
Caption: MEK-ERK signaling pathway and the inhibitory action of PD98059.
Caption: Experimental workflow for ERK1/2 phosphorylation inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD98059 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
Application Notes and Protocols: 4-CPPC in DMSO
Product Information
-
Product Name: 4-CPPC
-
Full Chemical Name: 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid[1][2]
-
CAS Number: 29553-70-6[1]
-
Appearance: White to off-white crystalline solid[4]
-
Purity: ≥95%[1]
Description
This compound is a potent and selective inhibitor of macrophage migration inhibitory factor-2 (MIF-2), also known as D-dopachrome tautomerase. It demonstrates significantly greater inhibition of MIF-2 compared to MIF-1, with reported IC₅₀ values of 27 µM for MIF-2 and 450 µM for MIF-1[1]. This selectivity allows for the specific investigation of MIF-2's roles in various biological processes. Mechanistically, this compound has been shown to inhibit the binding of MIF-2 to its receptor CD74 and subsequently reduce MIF-2-mediated activation of the ERK1/2 signaling pathway[1][2].
Solubility and Stability in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Solubility Data
Quantitative data for the solubility of this compound in DMSO is summarized below. It is important to note that achieving the higher concentration may require sonication.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Method |
| DMSO | 100 | 348.17 | Needs sonication[3] |
Stability and Storage
Proper storage of this compound stock solutions in DMSO is crucial to maintain its integrity and activity. The following storage conditions are recommended based on vendor data sheets.
| Storage Temperature (°C) | Storage Period |
| -20 | 1 month[3][4] |
| -80 | 6 months[3][4] |
It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 2.87 mg of this compound (Molecular Weight = 287.22 g/mol ).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Inhibition of MIF-2-induced ERK1/2 Phosphorylation
This protocol provides a general workflow for assessing the inhibitory effect of this compound on MIF-2-induced ERK1/2 phosphorylation in a cell-based assay.
Materials:
-
Primary human skin fibroblasts (or other suitable cell line)
-
Cell culture medium and supplements
-
Recombinant human MIF-2 protein
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in serum-free medium from the 10 mM DMSO stock. A typical final concentration range is 5-25 µM[1].
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Remove the serum-free medium and add the medium containing this compound or vehicle. Incubate for 1-2 hours.
-
-
MIF-2 Stimulation: Add recombinant human MIF-2 to the wells to a final concentration known to induce ERK1/2 phosphorylation. Include a negative control group with no MIF-2 stimulation. Incubate for the optimal time for MIF-2-induced ERK1/2 phosphorylation (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Normalize the protein amounts and perform SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total-ERK1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and normalize to total-ERK1/2. Compare the levels of phosphorylated ERK1/2 in the this compound-treated groups to the MIF-2 stimulated group without the inhibitor.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of substances through the skin.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. This compound | CAS 29553-70-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Protocol for the Reconstitution and Use of 4-CPPC in Research
Application Notes for 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC)
Introduction
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid, commonly known as this compound, is a potent and selective inhibitor of macrophage migration inhibitory factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT).[1][2][3][4] It exhibits significantly higher selectivity for MIF-2 over MIF-1.[1][2][4] The inhibitory activity of this compound is reversible.[2] This compound is a valuable tool for researchers investigating the biological roles of MIF-2 and its interaction with the CD74 receptor.[1][3][4] this compound has been shown to inhibit MIF-2-induced ERK1/2 phosphorylation in primary human skin fibroblasts.[1][4] These application notes provide a detailed protocol for the reconstitution, storage, and use of this compound for in vitro research purposes.
Mechanism of Action
This compound functions as a competitive inhibitor of MIF-2.[5] Crystallographic studies have revealed that this compound binds within the active site of MIF-2.[5] The pyridine-2,5-dicarboxylic acid moiety of this compound is crucial for its binding and is buried within the active site pocket, forming electrostatic, hydrogen-bond, and hydrophobic interactions with key amino acid residues.[5] By occupying the active site, this compound blocks the binding of MIF-2 to its receptor, CD74, thereby inhibiting downstream signaling pathways such as the phosphorylation of ERK1/2.[1][4]
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Source |
| Molecular Formula | C14H9NO6 | [1][6] | |
| Molecular Weight | 287.2 g/mol | [1] | |
| Purity | >95% | [1] | |
| Appearance | Crystalline solid | [1] | |
| Solubility | Soluble | DMSO | [1][6] |
| 2.88 mg/mL (10.03 mM) | DMSO (sonication recommended) | [4] | |
| IC50 (MIF-2) | 27 µM | [1][4] | |
| IC50 (MIF-1) | 450 µM | [1][4] | |
| Ki (MIF-2) | 33 µM | [2] | |
| Ki (MIF-1) | 431 µM | [2] | |
| Storage (Powder) | -20°C for up to 3 years | [4] | |
| Storage (in DMSO) | -80°C for up to 1 year | [4] | |
| -80°C for up to 6 months | [2] | ||
| -20°C for up to 1 month | [2] |
Experimental Protocols
1. Reconstitution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing (Optional): If not pre-aliquoted, weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 0.287 mg of this compound (Molecular Weight = 287.2 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the this compound powder. For a pre-aliquoted 1 mg vial, adding 348 µL of DMSO will yield a 10 mM stock solution.
-
Dissolution: Vortex the solution thoroughly to dissolve the powder. If needed, sonicate the vial for a short period to ensure complete dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2][4]
2. Inhibition of MIF-2-Induced ERK1/2 Phosphorylation in Primary Human Skin Fibroblasts
This protocol provides a general workflow for a cell-based assay to assess the inhibitory effect of this compound.
Materials:
-
Primary human skin fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human MIF-2
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed primary human skin fibroblasts in multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare working concentrations of this compound (e.g., 5, 10, and 25 µM) by diluting the 10 mM stock solution in serum-free medium.[1][4] Add the diluted this compound solutions to the cells. Include a vehicle control (DMSO diluted to the same final concentration as the highest this compound concentration). Incubate for 1-2 hours.
-
MIF-2 Stimulation: Add recombinant human MIF-2 to the wells to a final concentration known to induce ERK1/2 phosphorylation. Do not add MIF-2 to a negative control well. Incubate for the predetermined optimal time for ERK1/2 phosphorylation (e.g., 10-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a protein assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
-
-
Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Compare the results from this compound-treated cells to the MIF-2 stimulated control to determine the extent of inhibition.
Visualizations
Caption: Workflow for this compound reconstitution and use in a cell-based assay.
Caption: Inhibitory action of this compound on the MIF-2 signaling pathway.
References
- 1. This compound | CAS 29553-70-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ligand-induced conformational changes enable intersubunit communications in D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound supplier | CAS 29553-70-6 | MIF-2 or D-DT Inhibitor| AOBIOUS [aobious.com]
Application Notes and Protocols for Studying MIF-2 and CD74 Receptor Interaction Using 4-CPPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophage Migration Inhibitory Factor (MIF), and its homolog MIF-2 (also known as D-dopachrome tautomerase or D-DT), are key cytokines involved in a range of inflammatory diseases and cancer. Both MIF and MIF-2 exert their biological functions in part through binding to the cell surface receptor CD74. This interaction triggers downstream signaling cascades, including the activation of the ERK1/2 MAPK pathway, which promotes cell proliferation and inflammation. The selective inhibition of MIF-2 activity is a promising therapeutic strategy. 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) has been identified as a selective small-molecule inhibitor of MIF-2.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the MIF-2/CD74 interaction and its downstream consequences.
Key Reagents and Materials
-
This compound: Selective MIF-2 inhibitor.
-
Recombinant Human MIF-1 and MIF-2/D-DT: For use in binding and functional assays.
-
Recombinant Human soluble CD74 (sCD74) ectodomain: For in vitro binding assays.
-
Cell Lines: Human fibroblasts or other cells endogenously expressing CD74.
-
Antibodies:
-
Anti-MIF-1 and Anti-MIF-2 antibodies for specificity controls.
-
Anti-CD74 antibody for immunoprecipitation and Western blotting.
-
Anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies for signaling pathway analysis.
-
-
Assay Substrates: 4-Hydroxyphenylpyruvic acid (4-HPP) for tautomerase activity assays.
-
General Cell Culture and Western Blotting Reagents.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with MIF-1 and MIF-2, and the binding affinities of these cytokines to their receptor CD74.
Table 1: Inhibitory Activity of this compound against MIF-1 and MIF-2 Tautomerase Activity
| Compound | Target | IC50 (µM) | Selectivity (fold) | Reference |
| This compound | MIF-1 | 450 | 17-fold for MIF-2 | [1] |
| This compound | MIF-2 | 27 | [1] |
Table 2: Binding Affinity of MIF-1 and MIF-2 to CD74
| Ligand | Receptor | Dissociation Constant (KD) | Reference |
| MIF-1 | sCD74 | ~9 x 10-9 M | [3] |
Table 3: Inhibition of MIF-2/CD74 Interaction by this compound
| Inhibitor | Concentration (µM) | % Inhibition of MIF-2/CD74 binding | Reference |
| This compound | 10 | 30% | [2] |
Experimental Protocols
Protocol 1: In Vitro MIF-2/CD74 Binding Assay
This enzyme-linked immunosorbent assay (ELISA)-based protocol is designed to quantify the inhibitory effect of this compound on the binding of MIF-2 to the ectodomain of its receptor, CD74.
Materials:
-
96-well microplate
-
Recombinant human soluble CD74 (sCD74)
-
Recombinant human MIF-2/D-DT (biotinylated)
-
This compound
-
Blocking buffer (e.g., Superblock)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of sCD74 solution (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Ligand Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate tube, pre-incubate biotinylated MIF-2 (e.g., 100 ng/mL) with the different concentrations of this compound for 30 minutes at room temperature.
-
Add 100 µL of the MIF-2/4-CPPC mixture to the corresponding wells of the sCD74-coated plate. Include controls with MIF-2 alone (no inhibitor) and buffer alone (background).
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add 100 µL of Streptavidin-HRP solution (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of binding for each this compound concentration relative to the control (MIF-2 alone) after subtracting the background absorbance.
Protocol 2: Analysis of MIF-2-induced ERK1/2 Phosphorylation
This Western blot protocol is used to determine the effect of this compound on the MIF-2-mediated activation of the ERK1/2 signaling pathway in CD74-expressing cells.
Materials:
-
CD74-expressing cells (e.g., human fibroblasts)
-
Cell culture medium
-
Recombinant human MIF-2/D-DT
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/p42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate CD74-expressing cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant MIF-2 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control and a MIF-2 only control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition.
-
Protocol 3: Co-Immunoprecipitation of MIF-2 and CD74
This protocol is used to confirm the interaction between MIF-2 and CD74 in a cellular context and to assess the ability of this compound to disrupt this interaction.
Materials:
-
CD74-expressing cells
-
Recombinant human MIF-2/D-DT
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-CD74 antibody or Anti-MIF-2 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Primary antibodies for Western blotting: anti-MIF-2 and anti-CD74
Procedure:
-
Cell Treatment and Lysis:
-
Treat CD74-expressing cells with recombinant MIF-2 in the presence or absence of this compound.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CD74) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing:
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer. If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 2, using antibodies against both MIF-2 and CD74 to detect the co-precipitated proteins.
-
Visualizations
Signaling Pathway
References
- 1. Co-immunoprecipitation (Co-IP) [bio-protocol.org]
- 2. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 4-CPPC IC50 Against MIF-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) against Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). The following sections offer a summary of quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: this compound Inhibition of MIF-2
The following table summarizes the reported inhibitory constants for this compound against human MIF-2 and its homolog, MIF-1, highlighting the selectivity of the compound.
| Compound | Target | Assay Type | IC50 | Ki | Selectivity (MIF-1/MIF-2) | Reference |
| This compound | Human MIF-2 (D-DT) | Enzymatic (Tautomerase) | 27 µM | 33 µM | 17-fold for MIF-2 | [1] |
| This compound | Human MIF-1 | Enzymatic (Tautomerase) | 450 µM | 431 µM | [1][2] |
MIF-2 Signaling Pathway
MIF-2 exerts its biological effects primarily through interaction with the cell surface receptor CD74. This binding event, often in a complex with CD44, initiates downstream signaling cascades that regulate cellular processes such as proliferation, inflammation, and survival. The following diagram illustrates the key components of the MIF-2 signaling pathway.
Caption: MIF-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed protocols for three key experimental techniques to assess the inhibitory activity of this compound against MIF-2.
Enzymatic Tautomerase Inhibition Assay
This assay measures the ability of this compound to inhibit the tautomerase activity of MIF-2 using a synthetic substrate.
Workflow:
Caption: Workflow for the MIF-2 tautomerase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
MIF-2 Enzyme: Prepare a stock solution of purified recombinant human MIF-2 in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4). The final concentration in the assay will typically be in the nanomolar range.
-
This compound Inhibitor: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
Substrate: Prepare a fresh solution of L-dopachrome methyl ester or another suitable tautomerase substrate. For instance, L-dopachrome can be prepared by the oxidation of L-dopa methyl ester with sodium periodate.[3]
-
Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM HEPES with 0.005% BSA, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include a DMSO-only control (vehicle control) and a control without enzyme (background).
-
Add the MIF-2 enzyme to all wells except the background control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 475 nm (for L-dopachrome methyl ester) at regular intervals (e.g., every 30 seconds) for a total duration of 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by subtracting the background rate (no enzyme control).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
In Vitro MIF-2/CD74 Binding Assay
This assay evaluates the ability of this compound to disrupt the interaction between MIF-2 and its receptor, CD74.
Workflow:
Caption: Workflow for the in vitro MIF-2/CD74 binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant Proteins: Obtain or produce purified recombinant human MIF-2 and the soluble extracellular domain of human CD74 (sCD74).
-
This compound Inhibitor: Prepare a serial dilution of this compound in a suitable buffer.
-
Coating Buffer: Prepare a carbonate-bicarbonate buffer (pH 9.6) or use PBS.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Detection Antibody: A primary antibody against MIF-2 and a corresponding HRP-conjugated secondary antibody.
-
-
Assay Procedure (ELISA-based):
-
Coat a high-binding 96-well plate with sCD74 by incubating overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In separate tubes, pre-incubate a constant concentration of MIF-2 with varying concentrations of this compound for 30-60 minutes at room temperature.
-
Add the MIF-2/4-CPPC mixtures to the sCD74-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the primary anti-MIF-2 antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate and stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without MIF-2).
-
Calculate the percentage of binding inhibition for each this compound concentration relative to the control with no inhibitor.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of this compound to MIF-2 within a cellular context by measuring changes in the thermal stability of the target protein.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses MIF-2 to an appropriate confluency.
-
Harvest the cells and resuspend them in a suitable buffer or media.
-
Divide the cell suspension into two aliquots: one to be treated with a high concentration of this compound and the other with the vehicle (DMSO).
-
Incubate the cells with the compound or vehicle for a sufficient time (e.g., 1 hour) at 37°C to allow for cell penetration.
-
-
Heat Treatment:
-
Aliquot the treated and untreated cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the tubes on ice.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a specific primary antibody against MIF-2, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for MIF-2 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature for each condition.
-
Plot the normalized soluble MIF-2 fraction against the temperature to generate melting curves.
-
A shift of the melting curve to higher temperatures in the this compound-treated sample compared to the vehicle control indicates thermal stabilization of MIF-2 by the compound, confirming target engagement.
-
References
- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | MIF-Dependent Control of Tumor Immunity [frontiersin.org]
Application Notes and Protocols: Utilizing 4-CPPC for the Investigation of Neuro-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as traumatic brain and spinal cord injuries. Microglia and astrocytes, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating these inflammatory responses. A key player in this complex signaling network is D-dopachrome tautomerase (D-DT), also known as macrophage migration inhibitory factor-2 (MIF-2). D-DT is a pro-inflammatory cytokine that, upon binding to its receptor CD74, triggers downstream signaling cascades leading to the production of various inflammatory mediators.[1][2][3][4]
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) has been identified as a selective and reversible inhibitor of D-DT.[3][4] By blocking the interaction between D-DT and its receptor CD74, this compound provides a valuable pharmacological tool to dissect the role of the D-DT/CD74 signaling axis in neuro-inflammatory processes. These application notes provide a comprehensive overview of the use of this compound in studying neuro-inflammatory pathways, complete with detailed experimental protocols and data presentation.
Mechanism of Action of this compound in Neuroinflammation
This compound exerts its anti-inflammatory effects by specifically targeting D-DT. The binding of D-DT to the cell surface receptor CD74 is a critical step in initiating an inflammatory response. This interaction leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2] The activation of these pathways culminates in the increased transcription and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2]
This compound competitively inhibits the binding of D-DT to CD74, thereby preventing the initiation of this inflammatory cascade.[4] This selective inhibition makes this compound a powerful tool for studying the specific contribution of the D-DT/CD74 axis to neuroinflammation, distinct from other inflammatory pathways.
Figure 1: Mechanism of this compound in inhibiting D-DT-mediated neuroinflammation.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's inhibitory activity. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 27 µM | D-dopachrome tautomerase (D-DT/MIF-2) | Enzymatic Assay | [4] |
| Selectivity | 17-fold | More selective for D-DT over MIF-1 | Enzymatic Assay | [4] |
| Inhibition of D-DT-CD74 Binding | Dose-dependent (0.01–10 µM) | D-DT binding to CD74 | In vitro Binding Assay | [4] |
| In vivo Administration | 8 µl of 100 mM solution | D-DT in spinal cord injury model | Intrathecal Injection | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on neuro-inflammatory pathways.
Protocol 1: In Vitro Microglia/Astrocyte Culture and Stimulation
This protocol describes the culture of primary microglia or astrocytes and their stimulation with a pro-inflammatory agent in the presence or absence of this compound.
Materials:
-
Primary microglia or astrocyte cultures
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or recombinant D-DT protein
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Plate primary microglia or astrocytes in appropriate cell culture plates at a desired density and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-100 µM). Incubate for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Inflammatory Stimulation: Add the pro-inflammatory stimulus, such as LPS (e.g., 100 ng/mL) or recombinant D-DT protein (e.g., 1 µg/ml), to the wells.[2]
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for the inflammatory response.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (Protocol 2).
-
Cell Lysate: Wash the cells with cold PBS and lyse them for protein analysis (Protocol 3).
-
Figure 2: Workflow for in vitro studies of this compound on glial cells.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol measures the concentration of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Microplate reader
Procedure:
-
Sample Preparation: Centrifuge the collected supernatant to remove any cellular debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow cytokine binding.
-
Washing the plate.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol assesses the activation of key signaling proteins (e.g., p-ERK, p-p65 NF-κB) in cell lysates.
Materials:
-
Cell lysate (from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat to denature.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: In Vivo Spinal Cord Injury (SCI) Model and this compound Administration
This protocol describes an in vivo model to assess the therapeutic potential of this compound in a neuro-inflammatory condition. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Adult rats
-
Surgical instruments for laminectomy
-
Spinal cord impactor device
-
This compound solution (100 mM)
-
Vehicle control
-
Hamilton syringe
Procedure:
-
Animal Surgery: Anesthetize the rat and perform a laminectomy at the desired spinal cord level (e.g., T9-T10).
-
Spinal Cord Injury: Induce a contusion injury using a spinal cord impactor.
-
This compound Administration: Immediately following SCI, intrathecally inject 8 µl of 100 mM this compound or vehicle at the lesion site.[2][5]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and manual bladder expression.
-
Behavioral Assessment: At various time points post-injury, assess locomotor function using a standardized scale (e.g., Basso, Beattie, and Bresnahan (BBB) locomotor rating scale).[5]
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the spinal cord tissue for histological analysis (e.g., immunostaining for inflammatory markers) or biochemical analysis (e.g., ELISA for cytokines).
References
- 1. Hypoxia-Inducible Factor-1α-Induced Astrocytic D-Dopachrome Tautomerase Activates Microglial Inflammatory Response following Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-dopachrome tautomerase drives astroglial inflammation via NF-κB signaling following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-induced conformational changes enable intersubunit communications in D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Usp18 Mediates D-Dopachrome Tautomerase-Induced Astrocytic Inflammation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Differentiating MIF-1 and MIF-2 Functions Using the Selective Inhibitor 4-CPPC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophage Migration Inhibitory Factor (MIF-1) and its homolog, D-dopachrome tautomerase (MIF-2), are pleiotropic cytokines implicated in a wide range of inflammatory diseases and cancer.[1][2][3][4][5] Both proteins share structural similarities and can signal through the common receptor CD74, leading to the activation of downstream pathways such as the ERK/MAP kinase cascade.[1][2][4][6] This functional redundancy complicates efforts to delineate the specific biological roles of each homolog. The small molecule inhibitor, 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), offers a valuable tool for dissecting the distinct functions of MIF-1 and MIF-2. This compound is a reversible and selective inhibitor of MIF-2, exhibiting significantly higher potency for MIF-2 over MIF-1.[5] This selectivity allows for the targeted inhibition of MIF-2 activity, enabling researchers to differentiate its contributions from those of MIF-1 in various biological contexts.
These application notes provide a summary of the quantitative data regarding this compound's selectivity, detailed protocols for key experiments to differentiate MIF-1 and MIF-2 functions, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on MIF-1 and MIF-2.
Table 1: Inhibitory Potency of this compound against MIF-1 and MIF-2 Tautomerase Activity
| Analyte | IC50 (µM) | Ki (µM) | Selectivity (fold) for MIF-2 |
| MIF-1 | 450 | 431 | 17 |
| MIF-2 | 27 | 33 |
Data compiled from multiple sources.
Table 2: Effect of this compound on MIF-1 and MIF-2 Interaction with CD74
| Ligand | This compound Concentration | Inhibition of CD74 Binding |
| MIF-1 | Up to 10 µM | No significant inhibition |
| MIF-2 | 10 µM | ~30% inhibition |
Data compiled from multiple sources.
Experimental Protocols
Herein are detailed protocols for key experiments designed to differentiate the functions of MIF-1 and MIF-2 using this compound.
Protocol 1: In Vitro Tautomerase Activity Assay
This assay measures the enzymatic (tautomerase) activity of MIF-1 and MIF-2 and is used to determine the inhibitory potency of compounds like this compound. The assay is based on the MIF-catalyzed tautomerization of a non-physiological substrate, 4-hydroxyphenylpyruvate (4-HPP).
Materials:
-
Recombinant human MIF-1 and MIF-2 proteins
-
This compound
-
4-Hydroxyphenylpyruvate (4-HPP)
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 6.0)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 320 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve 4-HPP in 50 mM ammonium acetate buffer (pH 6.0) to a stock concentration of 20 mM. Allow it to equilibrate overnight at 4°C to favor the keto-form.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 0.1 µM to 500 µM.
-
Dilute recombinant MIF-1 and MIF-2 in the assay buffer to a working concentration (e.g., 1 µg/mL). The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 160 µL of the diluted MIF-1 or MIF-2 solution to the appropriate wells.
-
Include control wells with no enzyme (buffer only) to measure the rate of spontaneous tautomerization.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 4-HPP stock solution to all wells for a final concentration of 2 mM.
-
Immediately measure the increase in absorbance at 320 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The enol form of 4-HPP absorbs at 320 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the no-enzyme control from all other rates.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: MIF-CD74 Binding Assay
This enzyme-linked immunosorbent assay (ELISA)-based protocol is designed to assess the ability of this compound to inhibit the binding of MIF-1 and MIF-2 to their receptor, CD74.[7]
Materials:
-
Recombinant human MIF-1 and MIF-2
-
Recombinant soluble CD74 ectodomain (sCD74)
-
This compound
-
Biotinylated anti-MIF antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well high-binding microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with sCD74 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Inhibitor and Ligand Incubation:
-
Prepare serial dilutions of this compound in binding buffer (e.g., PBS with 0.1% BSA).
-
In a separate plate or tubes, pre-incubate a constant concentration of MIF-1 or MIF-2 (e.g., 100 ng/mL) with the various concentrations of this compound or vehicle control for 30 minutes at room temperature.
-
-
Binding Reaction:
-
Transfer the MIF/4-CPPC mixtures to the sCD74-coated plate.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add biotinylated anti-MIF antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of binding for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the differential effect on MIF-1 and MIF-2 binding to CD74.
-
Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot
This protocol is used to determine the effect of this compound on MIF-1- and MIF-2-induced signaling through the ERK/MAPK pathway in a cellular context.
Materials:
-
Cells expressing CD74 (e.g., HEK293-CD74, THP-1 monocytes)
-
Recombinant human MIF-1 and MIF-2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Culture CD74-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of MIF-1 or MIF-2 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total ERK1/2:
-
Strip the membrane using a stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody as described above. This serves as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Compare the levels of ERK1/2 phosphorylation in the different treatment groups to determine the selective inhibitory effect of this compound on MIF-2-mediated signaling.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | MIF-Dependent Control of Tumor Immunity [frontiersin.org]
- 2. Evolving complexity of MIF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage migration inhibitory factor family proteins are multitasking cytokines in tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIF signal transduction initiated by binding to CD74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed standard operating procedures (SOPs) for the handling, storage, and use of 4-CPPC, a selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2). Adherence to these guidelines is crucial to ensure personnel safety, maintain the integrity of the compound, and achieve reproducible experimental results.
Chemical and Physical Properties
This compound is a small molecule inhibitor that selectively targets the enzymatic activity of MIF-2.[1][2][3] It is essential to understand its properties for proper handling and experimental design.
| Property | Value | Reference |
| IUPAC Name | 4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid | [4] |
| CAS Number | 29553-70-6 | [4] |
| Molecular Formula | C14H9NO6 | [4] |
| Molecular Weight | 287.23 g/mol | [4] |
| Purity | >98% (by HPLC) | [4] |
| Appearance | Crystalline solid/powder | |
| Solubility | Soluble in DMSO (e.g., 2.88 mg/mL or 10.03 mM with sonication) | [3] |
| IC50 (MIF-2) | 27 µM | [3][5] |
| IC50 (MIF-1) | 450 µM | [3] |
| Selectivity | ~13-17 fold for MIF-2 over MIF-1 | [2][5] |
Safety, Handling, and Personal Protective Equipment (PPE)
2.1 Hazard Identification
This compound is classified as harmful if swallowed or in contact with skin and is harmful to aquatic life. Appropriate safety precautions must be taken at all times.
-
Acute Oral Toxicity: Category 4
-
Acute Dermal Toxicity: Category 4
-
Acute Aquatic Hazard: Category 3
2.2 Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound powder or solutions:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
2.3 Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the solid compound to avoid inhalation of dust.[6]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage Procedures
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C (long-term), 0°C (short-term) | 3 years at -20°C | Store in a desiccated environment.[3][4] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Use within 1 month if stored at -20°C.[1] |
Workflow for Handling and Storage of this compound
Caption: Workflow for receiving, preparing, and using this compound.
Experimental Protocols
4.1 Preparation of Stock Solution
A concentrated stock solution is typically prepared in an organic solvent like DMSO.
-
Bring the this compound powder to room temperature before opening the vial to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).[3]
-
Vortex and sonicate the solution to ensure complete dissolution.[3]
-
Sterilization of DMSO solutions is generally not required due to its bacteriostatic properties. If aqueous solutions are prepared, sterile filter through a 0.22 µm membrane.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[1]
4.2 In Vitro Inhibition of MIF-2 Activity
This protocol describes a general method for assessing the inhibitory effect of this compound on MIF-2-induced cellular responses, such as ERK1/2 phosphorylation.[3][5]
-
Cell Culture: Plate cells (e.g., primary human skin fibroblasts) at an appropriate density and allow them to adhere overnight.[3]
-
Serum Starvation: If studying signaling pathways, serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal signaling.
-
Pre-treatment with this compound: Prepare working solutions of this compound by diluting the stock solution in serum-free media to the desired final concentrations (e.g., 5, 10, and 25 µM).[3] Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
MIF-2 Stimulation: Add recombinant MIF-2 protein to the cell culture medium to stimulate the signaling pathway.
-
Cell Lysis: After the desired stimulation time, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Analyze the phosphorylation status of target proteins (e.g., ERK1/2) by Western blotting using phospho-specific antibodies.
Signaling Pathway of MIF-2 Inhibition by this compound
Caption: this compound inhibits MIF-2 binding to the CD74 receptor.
Disposal
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7] Do not dispose of down the drain.
Disclaimer: This document is intended for research use only and provides general guidelines. Researchers should adapt these protocols to their specific experimental needs and always consult the latest Safety Data Sheet (SDS) for comprehensive safety information. We do not sell to patients.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound supplier | CAS 29553-70-6 | MIF-2 or D-DT Inhibitor| AOBIOUS [aobious.com]
- 5. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Addressing 4-CPPC Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent and selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), a cytokine involved in inflammatory responses. Due to its chemical structure, a substituted pyridine (B92270) dicarboxylic acid, this compound is a hydrophobic molecule with limited solubility in aqueous solutions. This can lead to precipitation when diluting stock solutions into physiological buffers for in vitro and in vivo experiments, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.
Q3: My this compound precipitated out of the aqueous buffer after diluting my DMSO stock. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous buffer to stay below its solubility limit.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can help improve solubility.
-
Adjust the pH of the Buffer: The solubility of compounds with acidic or basic functional groups can be pH-dependent. Since this compound has three carboxylic acid groups, its solubility is expected to increase at a higher pH (above its pKa). Experimenting with slightly more alkaline buffers (e.g., pH 7.4-8.0) may improve solubility. However, ensure the chosen pH is compatible with your experimental system.
-
Use a Co-solvent: While minimizing the final concentration of organic solvents is ideal, sometimes a small percentage of a co-solvent is necessary to maintain solubility. You can try increasing the final DMSO concentration slightly (e.g., up to 0.5% or 1%), but always include a vehicle control in your experiments to account for any solvent effects.
Q4: How should I store my this compound stock solution?
Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Precipitation in Aqueous Buffers
This guide provides a systematic approach to troubleshooting this compound precipitation issues.
Problem: this compound precipitates immediately upon dilution into an aqueous buffer (e.g., PBS).
| Possible Cause | Suggested Solution |
| Exceeded Solubility Limit | Decrease the final concentration of this compound in the working solution. |
| Improper Mixing Technique | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. |
| Low Temperature of Buffer | Warm the aqueous buffer to 37°C before adding the this compound stock solution. |
| Suboptimal pH | Prepare the aqueous buffer at a slightly higher pH (e.g., 7.8-8.0) and check for improved solubility. Ensure the pH is compatible with your cells or assay. |
Problem: this compound solution is initially clear but becomes cloudy or forms a precipitate over time during incubation.
| Possible Cause | Suggested Solution |
| Delayed Precipitation | The final concentration is near the limit of kinetic solubility. Further decrease the final concentration of this compound. |
| Interaction with Media Components | If using cell culture media, components like salts and proteins can sometimes promote precipitation. Prepare a fresh dilution of this compound in media immediately before adding to the cells. |
| Temperature Changes | Ensure a constant temperature is maintained throughout the experiment. Avoid temperature fluctuations that can affect solubility. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Solubility | 100 mg/mL (with ultrasonication) | DMSO |
| IC50 for MIF-1 | 450 µM | Enzymatic Assay |
| IC50 for MIF-2 | 27 µM | Enzymatic Assay |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 287.23 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 2.87 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.
2. Preparation of a this compound Working Solution in Aqueous Buffer (e.g., PBS) for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Warm the sterile PBS to 37°C.
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the 10 mM this compound stock solution needed. Important: Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.5%).
-
In a sterile conical tube, add the required volume of pre-warmed PBS.
-
While vigorously vortexing the PBS, add the calculated volume of the 10 mM this compound stock solution dropwise to the center of the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy or contains a precipitate, refer to the troubleshooting guide.
-
Prepare a vehicle control using the same final concentration of DMSO in PBS.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Signaling Pathways
This compound exerts its effects by inhibiting MIF-2, which is known to signal through the cell surface receptor CD74. This interaction can trigger downstream signaling cascades, including the ERK1/2 pathway.
Caption: MIF-2/CD74 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a this compound working solution and addressing potential solubility issues.
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Logical Relationship: Troubleshooting Precipitation
This diagram outlines the logical steps to take when encountering precipitation of this compound in your aqueous buffer.
Caption: Decision tree for troubleshooting this compound precipitation.
Technical Support Center: Managing Potential 4-CPPC Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the potential cytotoxicity of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) in primary cell cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound and primary cells.
Issue 1: High Levels of Cell Death Observed After this compound Treatment
Question: I am observing significant cell death in my primary cell culture after treatment with this compound. How can I reduce this cytotoxic effect while maintaining the inhibitory effect on MIF-2?
Answer: High cytotoxicity can be multifactorial. Consider the following troubleshooting steps:
-
Confirm On-Target vs. Off-Target Effects:
-
Dose-Response Curve: If you haven't already, perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific primary cell type. This will help you identify the lowest effective concentration.
-
Solvent Control: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity by testing a range of solvent concentrations alone.[1] The final concentration of DMSO should ideally be kept below 0.1%.[1]
-
-
Optimize Experimental Parameters:
-
Reduce Exposure Time: Shorter incubation periods with this compound may be sufficient to achieve MIF-2 inhibition while minimizing toxicity.[2]
-
Optimize Serum Concentration: Serum proteins can sometimes bind to small molecules, reducing their bioavailable concentration and thus their toxicity.[2] Experiment with varying serum concentrations in your culture medium to see if this mitigates cytotoxicity.
-
Cell Seeding Density: Ensure you are using an optimal cell seeding density. Sparse or overly confluent cultures can be more susceptible to stress.
-
-
Consider the Primary Cell Type:
Issue 2: Inconsistent or Unreliable Results Between Experiments
Question: My results with this compound vary significantly from one experiment to the next. What could be causing this variability?
Answer: Inconsistent results are often due to subtle variations in experimental procedures. Here’s a checklist to ensure reproducibility:
-
Primary Cell Handling: Primary cells are delicate. Standardize your thawing and seeding procedures to minimize stress. Thaw vials quickly and add pre-warmed medium dropwise to avoid osmotic shock.[1]
-
Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Passage Number: If you are sub-culturing your primary cells, be mindful of the passage number. Primary cells have a limited lifespan and their characteristics can change with each passage.
-
Assay Timing: Ensure that the timing of cell seeding, treatment, and assay performance is consistent across all experiments.
Issue 3: this compound Does Not Appear to be Effective
Question: I am not observing the expected biological effect of this compound on my primary cells, even at concentrations reported in the literature. What should I do?
Answer: A lack of efficacy could be due to several factors:
-
MIF-2 Expression and Role: Confirm that your primary cell type expresses the target, Macrophage Migration Inhibitory Factor-2 (MIF-2), and that MIF-2 signaling is active and relevant to the biological process you are studying.
-
Compound Stability: Ensure the this compound is properly stored and has not degraded.
-
Assay Sensitivity: The assay you are using to measure the biological outcome may not be sensitive enough to detect the effects of MIF-2 inhibition. Consider using a more direct or sensitive readout of MIF-2 activity.
-
Concentration Range: The effective concentration of this compound can be highly cell-type dependent. You may need to test a broader range of concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2).[4] It functions by binding to the N-terminal pocket of MIF-2, which requires a conformational change in the protein.[4] This binding prevents MIF-2 from interacting with its receptor, CD74, thereby inhibiting downstream signaling pathways, such as the phosphorylation of ERK-1/2.[4]
Q2: What is the difference between cytotoxicity and cytostatic effects?
A2: It is important to distinguish whether this compound is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostatic effect). A decrease in the total number of viable cells over time suggests a cytotoxic effect.[2] In contrast, a plateau in cell number compared to untreated controls indicates a cytostatic effect.[2] Assays that differentiate between apoptosis and necrosis, such as Annexin V and Propidium Iodide (PI) staining, can provide further insight into the mechanism of cell death.[1][2]
Q3: What are the known IC50 values for this compound?
A3: The reported enzymatic IC50 values for this compound show a 17-fold selectivity for MIF-2 over MIF-1.[4] It is important to note that the effective and cytotoxic concentrations in a cellular context will likely differ and must be determined empirically for each primary cell type.
Quantitative Data Summary
The following table summarizes the known enzymatic inhibitory concentrations of this compound. Researchers should generate their own dose-response curves to determine the cytotoxic IC50 for their specific primary cell type.
| Target | Assay Type | IC50 | Reference |
| MIF-2 | HPP Tautomerization | 2.7 x 10⁻⁵ M (27 µM) | [4] |
| MIF-1 | HPP Tautomerization | 4.5 x 10⁻⁴ M (450 µM) | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well flat-bottom tissue culture plates
-
Primary cells and appropriate complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a acidified isopropanol (B130326) solution)
-
Microplate spectrophotometer
Procedure:
-
Seed 1x10⁴ cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Remove the old medium and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Read the absorbance at 570 nm using a plate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, an indicator of cytotoxicity.
Materials:
-
96-well flat-bottom tissue culture plates
-
Primary cells and appropriate complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[2]
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.[2]
-
Incubate for the time specified in the kit instructions, protected from light.[2]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[2]
-
Calculate the percentage of cytotoxicity relative to the positive control (lysis buffer).[2]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Primary cells and appropriate complete culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.[1]
Visualizations
Caption: this compound inhibits MIF-2 binding to the CD74 receptor, blocking downstream signaling.
Caption: Experimental workflow for assessing and managing this compound cytotoxicity.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity of various chemicals and mycotoxins in fresh primary duck embryonic fibroblasts: a comparison to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 4-CPPC stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of 4-CPPC stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is soluble in DMSO, and this solvent is compatible with many biological assays.
Q2: How should I prepare a this compound stock solution in DMSO?
A2: To prepare a this compound stock solution, weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to the desired concentration. To facilitate dissolution, sonication is recommended.[1] It is crucial to use anhydrous DMSO as it is hygroscopic and absorbed water can affect the stability of the compound.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: this compound powder is stable for years when stored at -20°C.[1] For stock solutions in DMSO, storage at -80°C is recommended for long-term stability, for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound solution appears cloudy or has visible particles. What should I do?
A4: Cloudiness or visible particles in your this compound solution may indicate precipitation or degradation. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[2] Aliquoting the stock solution into single-use vials is the best way to maintain its integrity.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Dilution in Aqueous Buffer or Cell Culture Media
Symptoms:
-
The solution becomes cloudy or hazy immediately after adding the this compound DMSO stock.
-
Visible particles or crystals form over time.
Potential Causes:
-
Poor aqueous solubility: this compound, like many small molecules, has limited solubility in aqueous solutions. When the DMSO stock is diluted into a buffer or media, the compound can "crash out" of solution.
-
High final concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
Low temperature of the aqueous solution: Adding a concentrated stock to a cold buffer or media can decrease the solubility of the compound.
-
Rapid dilution: Adding the DMSO stock too quickly without proper mixing can create localized high concentrations that lead to precipitation.
Solutions:
| Solution | Detailed Protocol |
| Stepwise Dilution | 1. Prepare an intermediate dilution of the this compound stock solution in DMSO or the experimental buffer. 2. Add this intermediate dilution to the final volume of the pre-warmed aqueous solution while gently vortexing or swirling to ensure rapid and even distribution. |
| Optimize Final Concentration | Determine the maximum soluble concentration of this compound in your specific aqueous buffer or media through a solubility test before proceeding with your experiment. If precipitation occurs, consider lowering the final working concentration. |
| Use Pre-Warmed Solutions | Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media when diluting your this compound stock solution. |
| Control Final DMSO Concentration | Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cytotoxicity. |
Issue 2: Degradation of this compound Stock Solution
Symptoms:
-
Loss of biological activity in your experiments.
-
Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
A noticeable change in the color of the solution.
Potential Causes:
-
Improper storage: Storing the stock solution at room temperature or for extended periods at -20°C can lead to degradation.
-
Exposure to light: this compound, being a pyridine (B92270) dicarboxylic acid derivative, may be susceptible to photodegradation.
-
Hydrolysis: The presence of water in the DMSO can lead to the hydrolysis of the compound, especially if the solution is not stored at ultra-low temperatures.
-
Oxidation: Exposure to air can cause oxidative degradation.
Solutions:
| Solution | Detailed Protocol |
| Proper Storage | Always store this compound stock solutions at -80°C for long-term storage. For short-term use, -20°C is acceptable. Protect from light by using amber vials or by wrapping vials in aluminum foil. |
| Use Anhydrous DMSO | Prepare stock solutions using high-purity, anhydrous DMSO to minimize water content. |
| Inert Gas Overlay | For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing and freezing to prevent oxidation. |
| Regular Quality Control | If you suspect degradation, it is advisable to perform an analytical check (e.g., HPLC) to assess the purity of the stock solution. |
Data Summary
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (with sonication) | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month | [1] |
| Stock Solution Storage (Long-term) | -80°C for up to 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 287.22 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.87 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution stability issues.
References
Technical Support Center: Overcoming In Vivo Limitations of 4-CPPC
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the selective MIF-2 inhibitor, 4-CPPC (4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid), in in vivo animal models. Given the limited availability of published in vivo data for this compound, this resource focuses on anticipating and overcoming the primary challenges associated with its physicochemical properties, particularly its presumed poor solubility and bioavailability.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when preparing and administering this compound in animal models for the first time.
Issue 1: Difficulty Dissolving this compound for In Vivo Dosing
-
Question: I am unable to dissolve this compound in standard aqueous vehicles like saline or PBS for in vivo administration. What are my options?
-
Answer: This is an expected challenge due to the multiple carboxylic acid groups in this compound's structure, which can limit its solubility in neutral aqueous solutions. Several formulation strategies can be employed to overcome this:
-
pH Adjustment: The solubility of compounds with acidic functional groups like carboxylic acids can often be increased by raising the pH of the vehicle. A pH titration study is recommended to determine the optimal pH for solubility without causing degradation of the compound. However, the final formulation's pH must be within a physiologically tolerable range for the chosen route of administration.
-
Co-solvents: A mixture of a non-aqueous, water-miscible solvent (co-solvent) and an aqueous buffer can enhance solubility. Common co-solvents for in vivo use include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol (PG). It is crucial to start with a low percentage of the co-solvent and conduct tolerability studies in the animal model, as high concentrations can cause local irritation or systemic toxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used excipient for this purpose.
-
Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed. In these systems, the compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract, enhancing absorption.[1][2]
-
Issue 2: High Variability or Low Exposure in Pharmacokinetic (PK) Studies
-
Question: My initial PK study with a this compound formulation shows highly variable plasma concentrations between animals and overall low bioavailability. How can I improve this?
-
Answer: High variability and low bioavailability are common outcomes for poorly soluble compounds.[3] This often indicates that the absorption is limited by the dissolution rate in the gastrointestinal tract.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of this compound through micronization or nanocrystallization can increase the surface area available for dissolution, potentially leading to more consistent and higher absorption.[4]
-
Formulation Optimization: If a simple solution or suspension is not providing adequate exposure, transitioning to a more advanced formulation like a solid dispersion or a lipid-based system is recommended. Solid dispersions involve dispersing the drug in a polymer matrix to improve its dissolution rate.
-
Standardize Experimental Conditions: Ensure that experimental conditions are consistent across all animals. This includes standardizing the fasting period before dosing and using a consistent diet, as food can significantly impact the absorption of poorly soluble drugs.[3]
-
Issue 3: Vehicle-Induced Toxicity or Adverse Effects in Animals
-
Question: The vehicle I am using to dissolve this compound is causing adverse effects in my animal model. What should I do?
-
Answer: Vehicle toxicity can confound experimental results and compromise animal welfare.
-
Reduce Co-solvent Concentration: If using a co-solvent system, try to reduce the percentage of the organic solvent to the minimum required for solubility. It is essential to run a vehicle-only control group to assess the tolerability of the formulation.
-
Explore Alternative Vehicles: If reducing the co-solvent concentration is not feasible, explore alternative, better-tolerated vehicles. For example, if a high concentration of DMSO is causing issues, a formulation with HP-β-CD in an aqueous buffer might be a safer alternative.
-
Change the Route of Administration: If oral administration proves challenging due to formulation and bioavailability issues, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for the study's objectives. These routes bypass gastrointestinal absorption, but formulation challenges regarding solubility and tolerability still need to be addressed.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT).[5] It binds to the active site of MIF-2 and has been shown to be selective for MIF-2 over its homolog, MIF-1.[6][7] By inhibiting MIF-2, this compound can block its interaction with the CD74 receptor, thereby inhibiting downstream signaling pathways involved in inflammation and cell proliferation.[6][8]
Q2: What are the key signaling pathways activated by the MIF-2/CD74 axis? A2: The binding of MIF-2 to its receptor, CD74, often in complex with co-receptors like CD44, activates several downstream signaling cascades. These include the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway.[9] These pathways play crucial roles in regulating cell proliferation, survival, and inflammatory responses.[9][10]
Q3: What initial in vivo studies should I conduct for a this compound formulation? A3: Before efficacy studies, it is crucial to conduct preliminary in vivo studies to characterize the formulation and the compound's pharmacokinetic profile.
-
Maximum Tolerated Dose (MTD) Study: To determine the highest dose of the this compound formulation that can be administered without causing significant toxicity.
-
Pharmacokinetic (PK) Study: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model. This study will provide key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability.[11][12]
Q4: How can I assess the in vivo efficacy of this compound in a relevant animal model? A4: The choice of the animal model will depend on the therapeutic area of interest (e.g., inflammation, cancer). Once a suitable model is established, a well-designed efficacy study should be conducted. This typically involves treating animals with the this compound formulation at one or more dose levels and comparing the disease-related endpoints to a vehicle-treated control group.
Quantitative Data Summary
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | e.g., 1 | e.g., 10 |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | Not Applicable | To be determined |
| AUC (0-t) (ng*h/mL) | To be determined | To be determined |
| Half-life (t1/2) (h) | To be determined | To be determined |
| Bioavailability (%) | 100% (by definition) | To be calculated |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of male and female animals per group.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Oral (PO) Administration: Fast animals overnight (with access to water) before dosing. Administer the this compound formulation via oral gavage.
-
Intravenous (IV) Administration: Administer the this compound formulation via tail vein injection.
-
-
Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.
Visualizations
Caption: MIF-2/CD74 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-induced conformational changes enable intersubunit communications in D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 12. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for inconsistent 4-CPPC experimental results
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental results when using 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
A1: this compound has limited aqueous solubility. Precipitation in cell culture media is a common issue that can lead to inconsistent results. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1%, to avoid cytotoxicity.[1] Some cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell line.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Preparation of Working Solution: When preparing your working solution, add the this compound DMSO stock to your pre-warmed complete cell culture medium and mix immediately by gentle swirling or pipetting to ensure homogeneity and prevent precipitation.[1]
-
Sonication: For preparing stock solutions in DMSO, ultrasonic treatment may be necessary to fully dissolve the compound.[2]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, consider performing serial dilutions in DMSO first to a lower concentration before the final dilution into your culture medium.[1]
Q2: I am observing high variability in the inhibitory effect of this compound between experiments. What are the potential causes?
A2: High variability can stem from several factors, from reagent handling to the biological system itself.
-
This compound Stock Solution Stability: Prepare aliquots of your this compound stock solution in DMSO to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Cell Line Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density across all wells. Over-confluent or stressed cells can respond differently to inhibitors.
-
Expression Levels of MIF-2 and CD74: The expression of MIF-2 and its receptor CD74 can vary significantly between different cell lines.[3][4][5] It is crucial to verify the expression of these proteins in your chosen cell model to ensure it is a suitable system for studying this compound's effects.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you suspect serum interference, consider reducing the serum concentration during the treatment period or using a serum-free medium, if compatible with your cell line.
Q3: The IC50 value I'm obtaining for this compound in my enzymatic assay is different from the published values. Why might this be?
A3: Discrepancies in IC50 values can arise from differences in assay conditions.
-
Enzyme and Substrate Quality: The purity and activity of the recombinant MIF-2 enzyme and the quality of the substrate are critical for reproducible results.
-
Assay Buffer Composition: Ensure the assay buffer composition, including pH and any additives, is consistent with established protocols.
-
Instrument Settings: Optimize and maintain consistent settings on your plate reader, such as wavelength and read times.
-
High Background Signal: High background can obscure the true signal and affect IC50 calculations. To troubleshoot high background, run control wells (e.g., no enzyme, no substrate) to identify the source of the noise. The purity of the peptide substrate and non-specific binding of assay components can also contribute to high background.
Q4: How can I be sure that the effects I'm seeing are due to the inhibition of MIF-2 and not off-target effects?
A4: While this compound is a selective inhibitor of MIF-2 over MIF-1, confirming on-target activity is essential.[6][7]
-
Use of Controls: Include appropriate controls in your experiments. For cellular assays, this could involve using a cell line with low or no MIF-2 expression to see if the effect of this compound is diminished.
-
Selectivity Profiling: this compound has been shown to have a 13- to 17-fold selectivity for MIF-2 over MIF-1.[6][7] If your experimental system expresses both, consider the relative expression levels and the concentration of this compound used.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing MIF-2 to see if it can overcome the inhibitory effect of this compound.
-
Orthogonal Assays: Confirm your findings using a different experimental approach. For example, if you observe an effect on cell proliferation, you could also examine the phosphorylation status of downstream signaling molecules like ERK1/2.
Quantitative Data
The following table summarizes the reported inhibitory constants for this compound against MIF-1 and MIF-2.
| Parameter | MIF-1 | MIF-2 (D-DT) | Selectivity (MIF-1/MIF-2) | Reference |
| Ki | 431 µM | 33 µM | ~13-fold | [2] |
| IC50 | 450 µM | 27 µM | ~17-fold | [6] |
Experimental Protocols
MIF-2/D-DT Keto-Enol Tautomerase Enzymatic Assay
This protocol is adapted from established methods for measuring the tautomerase activity of MIF family proteins.
Materials:
-
Recombinant human MIF-2/D-DT protein
-
This compound
-
DMSO (cell culture grade)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Substrate: L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP)
-
96-well, clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Prepare Assay Plate: Add a small volume of the this compound dilutions (or DMSO for vehicle control) to the wells of the 96-well plate.
-
Add Enzyme: Add a solution of recombinant MIF-2 in assay buffer to each well. Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength for your chosen substrate in kinetic mode.
-
Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the kinetic curves. Plot the percent inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based ERK1/2 Phosphorylation Assay
This protocol outlines a general method to assess the effect of this compound on MIF-2-mediated signaling.
Materials:
-
Cell line expressing MIF-2 and CD74
-
This compound
-
Recombinant human MIF-2/D-DT (as a stimulant)
-
Cell culture medium (with and without serum)
-
DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and appropriate secondary antibodies
-
Western blot reagents and equipment or ELISA-based detection kit
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell line and basal signaling levels, you may need to serum-starve the cells for a few hours to reduce background ERK1/2 phosphorylation.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specific duration.
-
Stimulation: Add recombinant MIF-2 to the wells to stimulate the signaling pathway. Include an unstimulated control.
-
Cell Lysis: After the stimulation period, wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phospho-ERK1/2:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
ELISA: Use a commercially available ELISA kit for the detection of phospho-ERK1/2.
-
-
Data Analysis: Quantify the levels of phospho-ERK1/2 relative to total ERK1/2. Compare the levels in this compound-treated cells to the stimulated control to determine the inhibitory effect.
Visualizations
Signaling Pathway of MIF-2 Inhibition by this compound
Caption: MIF-2 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound
Caption: A generalized workflow for in vitro experiments using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent this compound results.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The MIF homolog, D-dopachrome tautomerase (D-DT), promotes COX-2 expression through β-catenin-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of MIF and CD74 in leukemic cell lines: correlation to DR expression destiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage Migration Inhibitory Factor (MIF) and D-Dopachrome Tautomerase (DDT): Pathways to Tumorigenesis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Efficacy of 4-CPPC In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro studies with this compound, offering potential causes and solutions in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| 1. My this compound precipitated out of solution after dilution in cell culture medium. | - Poor aqueous solubility: this compound is sparingly soluble in aqueous solutions.[1] - High final concentration: The desired experimental concentration may exceed its solubility limit in the medium. - Improper dilution technique: Adding the DMSO stock directly to the medium without proper mixing can cause localized high concentrations and precipitation.[2] | - Optimize DMSO concentration: Prepare a high-concentration stock solution in 100% anhydrous DMSO. When diluting into your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1% - 0.5%).[3][4][5] Always include a vehicle control with the same final DMSO concentration. - Stepwise dilution: First, dilute the DMSO stock in a small volume of serum-free medium or PBS while vortexing, then add this intermediate dilution to the final volume of culture medium.[2][6] - Sonication: If the compound is difficult to dissolve in DMSO, gentle warming or sonication can be used.[1][7] |
| 2. I'm observing high levels of cell death even at low concentrations of this compound. | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line.[3] - Cell line sensitivity: Some cell lines are inherently more sensitive to chemical treatments. - Compound instability: this compound may degrade into toxic byproducts under certain culture conditions. | - Perform a vehicle control: Treat cells with the highest concentration of DMSO used in your experiment to rule out solvent toxicity. - Determine the optimal non-toxic concentration: Conduct a dose-response curve using a cell viability assay (e.g., MTT, LDH) to determine the maximum concentration of this compound that does not significantly affect cell viability.[8][9][10][11] - Check for compound stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment. |
| 3. I'm not seeing a consistent or dose-dependent inhibitory effect of this compound. | - Sub-optimal concentration: The concentrations used may be too low to effectively inhibit MIF-2. - Compound degradation: this compound may not be stable throughout the duration of the experiment. - High cell density: A high number of cells may metabolize or sequester the compound, reducing its effective concentration. - Variability in experimental technique: Inconsistent cell seeding, treatment times, or assay procedures can lead to variable results. | - Optimize this compound concentration: Perform a dose-response experiment, starting with a broad range of concentrations around the reported IC50 of 27 µM for MIF-2.[12] - Assess compound stability: Perform a stability study of this compound in your specific cell culture medium at 37°C over time.[13] - Optimize cell seeding density: Ensure a consistent and optimal cell density for your assays. - Standardize protocols: Maintain consistent protocols for cell handling, treatment, and data acquisition. |
| 4. How can I be sure the observed effects are specific to MIF-2 inhibition and not off-target effects? | - High inhibitor concentration: Using concentrations significantly above the IC50 can lead to non-specific binding and off-target effects.[3] - Inherent promiscuity of small molecules: All small molecule inhibitors have the potential for off-target interactions. | - Use the lowest effective concentration: Based on your dose-response studies, use the lowest concentration of this compound that gives a significant and reproducible inhibitory effect. - Include proper controls: Use a structurally related but inactive analog of this compound as a negative control, if available. - Rescue experiments: If possible, perform rescue experiments by overexpressing MIF-2 to see if the effect of this compound is reversed. - Use multiple readouts: Confirm the inhibition of the MIF-2/CD74 pathway by assessing downstream signaling events, such as the phosphorylation of ERK1/2 and Akt.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective and reversible inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT).[12][16] It inhibits the keto-enol tautomerase activity of MIF-2 and blocks the binding of MIF-2 to its cell surface receptor, CD74.[12] This inhibition disrupts downstream signaling pathways, including the ERK1/2 MAP kinase and PI3K/Akt pathways, which are involved in cell proliferation and inflammation.[14][17]
Q2: What is the selectivity of this compound for MIF-2 over MIF-1? A2: this compound exhibits a 17-fold selectivity for MIF-2 over MIF-1.[12] It has been shown to inhibit MIF-2-CD74 binding in a dose-dependent manner without affecting MIF-1-CD74 binding.[12]
Q3: How should I prepare and store this compound stock solutions? A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 100 mg/mL stock in DMSO can be achieved with the help of sonication.[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7]
Q4: What is a good starting concentration for my in vitro experiments? A4: A good starting point is to perform a dose-response curve centered around the reported enzymatic IC50 of 27 µM.[12] A typical range to test would be from 0.1 µM to 100 µM. The optimal concentration will depend on your specific cell type and experimental conditions and should be determined empirically.[18]
Q5: What are the key downstream signaling molecules I should measure to confirm this compound activity? A5: To confirm that this compound is inhibiting the MIF-2/CD74 signaling pathway, you should measure the phosphorylation status of downstream kinases such as ERK1/2 (p44/p42) and Akt.[14][15] A reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt) upon treatment with this compound would indicate successful target engagement.
Quantitative Data Summary
The following table summarizes the known quantitative parameters for this compound.
| Parameter | Value | Reference |
| Target | Macrophage Migration Inhibitory Factor-2 (MIF-2 / D-DT) | [12] |
| Ki for MIF-2 | 33 µM | [7] |
| Ki for MIF-1 | 431 µM | [7] |
| Enzymatic IC50 for MIF-2 | 27 µM | [12] |
| Enzymatic IC50 for MIF-1 | 450 µM | [12] |
| Selectivity (MIF-1/MIF-2) | ~17-fold | [12] |
| Solubility in DMSO | 100 mg/mL (with ultrasonic assistance) | [7] |
Experimental Protocols
Protocol 1: Determining Optimal Non-Toxic Concentration using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound and determining the optimal concentration range for your experiments.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the different concentrations of this compound, vehicle control, or no-treatment control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range.
Protocol 2: Western Blotting for p-ERK1/2 and p-Akt
This protocol is for assessing the inhibitory effect of this compound on the MIF-2/CD74 downstream signaling pathway.
-
Cell Culture and Treatment: Culture your cells to 70-80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with recombinant human MIF-2 (if required to activate the pathway) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: The MIF-2/CD74 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing and enhancing this compound efficacy.
Caption: A logical workflow for troubleshooting common issues with this compound in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Cytotoxicity of 4-Hydroxycinnamic Acid Using Tetrazolium Bromide Assay and Zebrafish Embryotoxicity: An In-Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-induced conformational changes enable intersubunit communications in D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]
- 18. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating non-specific binding of 4-CPPC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating non-specific binding of 4-CPPC.
Troubleshooting Guides
Issue: High Background Signal in In Vitro Assays
High background signal can be a significant issue in in vitro assays, potentially masking the true inhibitory effects of this compound. This guide provides a systematic approach to troubleshoot and minimize non-specific binding.
| Problem | Possible Cause(s) | Solution(s) |
| High signal in no-enzyme or no-target controls | - this compound is binding to the assay plate or other assay components. - Autofluorescence or autoluminescence of this compound. | - Use low-binding plates : Test different types of microplates (e.g., non-treated polystyrene, polyethylene (B3416737) glycol-coated) to find one with minimal binding of this compound. - Optimize blocking : Increase the concentration or incubation time of the blocking agent (e.g., BSA, casein).[1] Consider testing different blocking agents. - Pre-read plates : For fluorescence or luminescence-based assays, pre-read the plates with this compound alone to determine its intrinsic signal and subtract this from the final readings.[1] |
| Inconsistent results across replicate wells | - Poor solubility or aggregation of this compound. - Incomplete mixing of reagents. | - Check solubility : Ensure this compound is fully dissolved in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically kept below 1%. - Include detergents : Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer to reduce hydrophobic interactions and prevent aggregation.[1] - Ensure proper mixing : Gently vortex or pipette mix all solutions thoroughly before and after adding them to the assay plate. |
| Apparent inhibition at high this compound concentrations that is not dose-dependent | - Non-specific inhibition due to compound aggregation. - Off-target effects at high concentrations. | - Perform a dose-response curve : This will help determine the optimal concentration range for specific inhibition. - Test for aggregation : Use techniques like dynamic light scattering (DLS) to check for this compound aggregation at the concentrations used in the assay. - Counter-screen against unrelated targets : To rule out general non-specific effects, test this compound against an unrelated protein. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (this compound) is a selective small-molecule inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT).[2] It exhibits selectivity for MIF-2 over its homolog, MIF-1.
2. What are the known binding affinities of this compound for MIF-2 and MIF-1?
The following table summarizes the reported inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) for this compound against MIF-2 and MIF-1.
| Target | Kᵢ (µM) | IC₅₀ (µM) | Selectivity (fold) for MIF-2 |
| MIF-2 | 33 | 27 | - |
| MIF-1 | 431 | 450 | ~17 |
Data compiled from multiple sources.[2]
3. How can I experimentally verify the specific binding of this compound to MIF-2?
To confirm the specific binding of this compound to MIF-2, you can perform a MIF-2 tautomerase inhibition assay and a competitive binding assay.
Experimental Protocols
MIF-2 Tautomerase Inhibition Assay
This assay measures the ability of this compound to inhibit the tautomerase activity of MIF-2 using 4-hydroxyphenylpyruvic acid (4-HPP) as a substrate.[2][3]
Materials:
-
Recombinant human MIF-2 protein
-
This compound stock solution (in DMSO)
-
4-hydroxyphenylpyruvic acid (4-HPP)
-
Assay Buffer: 50 mM Ammonium Acetate, pH 6.0
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 306 nm
Protocol:
-
Prepare 4-HPP substrate: Dissolve 18 mg of 4-HPP in the assay buffer and incubate overnight at 4°C to allow for the formation of the keto substrate.
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add MIF-2 and assay buffer.
-
Test wells: Add MIF-2 and the desired concentration of this compound.
-
-
Pre-incubation: Add 10 µL of the diluted this compound or vehicle control to the respective wells. Add 170 µL of the MIF-2 solution (final concentration of ~225 nM) and incubate for 15 minutes at room temperature.
-
Initiate the reaction: Add 20 µL of the 4-HPP substrate solution (final concentration of 0.5 mM) to all wells.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 306 nm every 30 seconds for 10-15 minutes at room temperature. This increase corresponds to the formation of the enol-borate complex.
-
Data analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Competitive Binding Assay (ELISA-based)
This assay determines the ability of this compound to compete with the binding of MIF-2 to its receptor, CD74.[4][5][6]
Materials:
-
Recombinant human MIF-2 protein
-
Recombinant human soluble CD74 (sCD74)
-
This compound stock solution (in DMSO)
-
Anti-MIF-2 antibody (for detection)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
96-well high-binding microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Coat the plate: Add 100 µL of sCD74 (1-10 µg/mL in coating buffer) to each well of the microplate. Incubate overnight at 4°C.
-
Wash and block: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Competitive binding:
-
In separate tubes, pre-incubate a constant concentration of MIF-2 with varying concentrations of this compound for 30 minutes at room temperature.
-
Add 100 µL of the MIF-2/4-CPPC mixture to the sCD74-coated wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Wash: Wash the plate three times with wash buffer.
-
Primary antibody incubation: Add 100 µL of diluted anti-MIF-2 antibody to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Secondary antibody incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Develop and read: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 450 nm.
-
Data analysis: The signal will be inversely proportional to the concentration of this compound. Plot the absorbance against the logarithm of the this compound concentration to determine the IC₅₀ value for the inhibition of the MIF-2/CD74 interaction.
4. What is the signaling pathway of MIF-2, and how can I investigate the downstream effects of this compound?
MIF-2 binds to the cell surface receptor CD74, which can then form a complex with co-receptors such as CD44. This binding can activate several downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to cellular responses like proliferation and inflammation.[7][8][9][10]
To investigate the downstream effects of this compound, you can treat cells expressing CD74 with MIF-2 in the presence and absence of this compound and measure the phosphorylation status of key signaling proteins like ERK and Akt using Western blotting or specific ELISA kits.
5. How should I design an experiment to confirm the specificity of this compound?
A well-designed experimental workflow is crucial to distinguish between on-target and off-target effects.
6. What are potential off-targets for this compound?
Given that this compound is a pyridine (B92270) carboxylic acid derivative, potential off-targets could include other enzymes or receptors that have binding pockets amenable to this scaffold.[11][12] While a comprehensive off-target profile for this compound is not extensively documented in the public domain, it is prudent to consider screening against a panel of kinases and other enzymes known to bind similar chemical structures, especially if unexpected cellular effects are observed. Commercial services are available for broad off-target screening.
References
- 1. benchchem.com [benchchem.com]
- 2. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 4-CPPC and 4-IPP as MIF-2 Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT), presents a promising therapeutic avenue for a range of inflammatory diseases and cancers. This guide provides a detailed comparison of two notable MIF-2 inhibitors: 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) and 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP), supported by experimental data and protocols.
This comparison guide delves into the distinct mechanisms of action, inhibitory efficacy, and selectivity of this compound and 4-IPP. By presenting quantitative data in a clear, tabular format, alongside detailed experimental methodologies and visual diagrams of key biological pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Performance Comparison: this compound vs. 4-IPP
The fundamental difference between this compound and 4-IPP lies in their mode of inhibition and selectivity for MIF-2 over its homolog, MIF-1. This compound is a reversible, competitive, and selective inhibitor of MIF-2, whereas 4-IPP is an irreversible, covalent inhibitor that acts on both MIF-1 and MIF-2.[1]
Quantitative Inhibitor Performance
| Parameter | This compound | 4-IPP | Reference |
| Mechanism of Action | Reversible, Competitive | Irreversible, Covalent (Suicide Substrate) | [1][2] |
| Target Selectivity | 17-fold selective for MIF-2 over MIF-1 | Non-selective; inhibits both MIF-1 and MIF-2 | [1] |
| IC50 (MIF-2) | 27 µM (enzymatic assay) | High IC50, slow covalent bond formation | [1] |
| IC50 (MIF-1) | 450 µM (enzymatic assay) | ~5-10x more potent than ISO-1 in blocking MIF-dependent catalysis | [2] |
| Ki (MIF-2) | 33 µM | Not applicable (irreversible) | [3] |
| Ki (MIF-1) | 431 µM | Not applicable (irreversible) | [3] |
Mechanism of Action and Biological Impact
This compound was identified through an in-silico screen and functions by binding to the tautomerase active site of MIF-2.[1] This binding is reversible and exhibits a notable 17-fold selectivity for MIF-2 over MIF-1.[1] A key consequence of this interaction is the dose-dependent inhibition of the binding between MIF-2 and its receptor, CD74, without affecting the MIF-1-CD74 interaction.[1] This selective disruption of the MIF-2/CD74 signaling axis has been shown to reduce downstream signaling events, such as the phosphorylation of ERK-1/2.[1]
In contrast, 4-IPP acts as a suicide substrate, forming a covalent 6-phenylpyrimidine adduct with the N-terminal proline (Pro-1) of both MIF-1 and MIF-2.[1] This irreversible modification renders the MIF proteins inactive, blocking both their catalytic and biological functions.[2] While effective in inhibiting MIF activity, its lack of selectivity between the two homologs is a critical consideration for targeted therapeutic strategies.
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the MIF-2 signaling pathway and the experimental procedures used to assess their efficacy.
The diagram above illustrates the signaling cascade initiated by MIF-2 binding to its receptor complex, CD74/CD44, leading to the activation of downstream kinases such as SRC, PI3K/AKT, and ERK1/2, which in turn promote cell proliferation and survival. Both this compound and 4-IPP disrupt this pathway at the initial ligand-receptor interaction.
This workflow outlines the key steps in a typical tautomerase activity assay used to determine the inhibitory potency (IC50) of compounds like this compound and 4-IPP.
Experimental Protocols
MIF-2 Tautomerase Activity Assay
This assay measures the ability of an inhibitor to block the keto-enol tautomerase activity of MIF-2. A common substrate used is 4-hydroxyphenylpyruvic acid (HPP).
Materials:
-
Recombinant human MIF-2 protein
-
This compound or 4-IPP dissolved in an appropriate solvent (e.g., DMSO)
-
4-hydroxyphenylpyruvic acid (HPP)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 308 nm
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or 4-IPP) in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant MIF-2 to each well.
-
Add the serially diluted inhibitor to the respective wells and incubate for a predetermined time at room temperature to allow for inhibitor-protein binding.
-
Initiate the enzymatic reaction by adding a solution of HPP to each well.
-
Immediately measure the change in absorbance at 308 nm over time using a spectrophotometer. The rate of the reaction is proportional to the MIF-2 tautomerase activity.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based ERK1/2 Phosphorylation Assay
This assay determines the effect of the inhibitors on MIF-2-induced downstream signaling in a cellular context.
Materials:
-
CD74-expressing cells (e.g., human fibroblasts)
-
Recombinant human MIF-2
-
This compound or 4-IPP
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-phospho-ERK1/2, anti-total-ERK1/2, and a secondary antibody.
-
Western blotting equipment and reagents.
Procedure:
-
Culture CD74-expressing cells to a suitable confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound or 4-IPP for a specified duration.
-
Stimulate the cells with a predetermined concentration of recombinant MIF-2 for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis using antibodies against phosphorylated ERK1/2 and total ERK1/2 to assess the level of ERK1/2 activation.
-
Quantify the band intensities to determine the inhibitory effect of this compound and 4-IPP on MIF-2-induced ERK1/2 phosphorylation.
Conclusion
The choice between this compound and 4-IPP as a MIF-2 inhibitor depends heavily on the specific research goals. For studies requiring the selective inhibition of MIF-2 to dissect its unique biological functions from those of MIF-1, the reversible and selective nature of This compound makes it the superior choice. Its ability to specifically block the MIF-2/CD74 interaction provides a refined tool for targeted investigations.
Conversely, 4-IPP , with its irreversible and non-selective mode of action, can be valuable for studies aiming to broadly inhibit the activity of the MIF family of proteins. Its covalent binding ensures a sustained inhibitory effect, which may be advantageous in certain experimental models. Researchers should carefully consider these distinct properties when designing their experiments to ensure the most relevant and interpretable results.
References
- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 4-CPPC and Ebselen on MIF-2 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) and ebselen (B1671040) on Macrophage Migration Inhibitory Factor-2 (MIF-2, also known as D-dopachrome tautomerase). This analysis is supported by experimental data on their mechanisms of action, potency, and effects on MIF-2 signaling.
Macrophage Migration Inhibitory Factor-2 (MIF-2) is a cytokine involved in various pro-inflammatory and tumorigenic processes. Like its homolog MIF-1, MIF-2 possesses keto-enol tautomerase activity and exerts its biological functions primarily through the cell surface receptor CD74. The inhibition of MIF-2 activity presents a promising therapeutic strategy for a range of diseases. This guide focuses on two small molecule inhibitors, this compound and ebselen, detailing their distinct approaches to modulating MIF-2 function.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and ebselen concerning their inhibitory effects on MIF-2.
| Parameter | This compound | Ebselen |
| Mechanism of Action | Competitive, reversible inhibitor of the tautomerase active site | Allosteric, covalent modification of cysteine residues leading to trimer disruption |
| IC50 (MIF-2 Tautomerase Activity) | 27 µM[1][2] | ~45% inhibition at 15 µM (Specific IC50 not reported) |
| Ki (MIF-2) | 33 µM[3] | Not reported |
| Selectivity | 17-fold selective for MIF-2 over MIF-1[1][2] | Not reported |
| Effect on MIF-2/CD74 Interaction | Inhibits binding in a dose-dependent manner[1] | Attenuates biological functions mediated by CD74 |
In-Depth Analysis of Inhibitory Mechanisms
This compound: A Selective, Competitive Inhibitor
This compound was identified through an in silico screen targeting the tautomerase active site of MIF-2.[1][2] It functions as a reversible and competitive inhibitor, directly competing with the substrate for binding to the catalytic site.[3] Crystallographic studies have revealed that this compound binding induces a significant conformational change in the C-terminal region of MIF-2, a mechanism not observed with MIF-1 inhibitors. This induced-fit mechanism is believed to be the basis for its 17-fold selectivity for MIF-2 over MIF-1.[1] By occupying the active site, this compound not only inhibits the enzymatic tautomerase activity of MIF-2 but also effectively blocks its interaction with its cognate receptor, CD74.[1] This dual action prevents the initiation of downstream signaling cascades.
Ebselen: An Allosteric Modulator Targeting Cysteine Residues
Ebselen, an organoselenium compound, employs a distinct, allosteric mechanism to inhibit MIF-2. It forms covalent selenylsulfide bonds with cysteine residues on the MIF-2 protein. This covalent modification is hypothesized to destabilize the homotrimeric structure of MIF-2, leading to its partial disruption into monomers. While the overall population of dissociated trimers is less than 35%, this disruption is sufficient to attenuate the biological functions of MIF-2. Ebselen's action is not directed at the catalytic site itself but rather at residues that allosterically regulate the protein's structure and function. This leads to a reduction in both the enzymatic activity and the ability of MIF-2 to activate its receptor, CD74.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MIF-2 Tautomerase Activity Assay
This assay measures the keto-enol tautomerase activity of MIF-2 using a chromogenic substrate.
-
Reagents and Materials:
-
Recombinant human MIF-2 protein
-
4-Hydroxyphenylpyruvic acid (4-HPP) as the substrate
-
Assay Buffer: Sodium phosphate (B84403) buffer, pH 6.5
-
96-well microplate reader capable of measuring absorbance at 330 nm
-
Inhibitors (this compound or ebselen) dissolved in an appropriate solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a solution of 4-HPP in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant MIF-2 protein, and varying concentrations of the inhibitor (this compound or ebselen).
-
Pre-incubate the enzyme and inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding the 4-HPP substrate to each well.
-
Immediately measure the decrease in absorbance at 330 nm over time, which corresponds to the enzymatic conversion of 4-HPP.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
MIF-2/CD74 Binding Assay
This assay evaluates the ability of the inhibitors to disrupt the interaction between MIF-2 and its receptor, CD74.
-
Reagents and Materials:
-
Recombinant human MIF-2 protein
-
Recombinant soluble CD74 ectodomain (sCD74)
-
ELISA plates
-
Blocking buffer (e.g., BSA or non-fat milk in PBS)
-
Primary antibody against MIF-2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader for measuring absorbance at 450 nm
-
-
Procedure:
-
Coat the wells of an ELISA plate with sCD74 overnight at 4°C.
-
Wash the wells with PBS-T (PBS with Tween-20) and block with blocking buffer for 1-2 hours at room temperature.
-
In a separate tube, pre-incubate a fixed concentration of MIF-2 with varying concentrations of the inhibitor (this compound or ebselen).
-
Add the MIF-2/inhibitor mixtures to the sCD74-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound protein.
-
Add the primary antibody against MIF-2 and incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody, followed by incubation for 1 hour.
-
Wash and add the TMB substrate. Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm. A decrease in absorbance indicates inhibition of MIF-2 binding to CD74.
-
ERK1/2 Phosphorylation Assay
This cell-based assay determines the effect of the inhibitors on MIF-2-induced downstream signaling.
-
Reagents and Materials:
-
CD74-expressing cells (e.g., human fibroblasts)
-
Cell culture medium
-
Recombinant human MIF-2
-
Inhibitors (this compound or ebselen)
-
Lysis buffer
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed the CD74-expressing cells in culture plates and grow to a suitable confluency.
-
Pre-treat the cells with varying concentrations of the inhibitor for 1-2 hours.
-
Stimulate the cells with a fixed concentration of MIF-2 for a predetermined time (e.g., 10-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2, which reflects the level of ERK1/2 activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the MIF-2 signaling pathway and the experimental workflows described in this guide.
Caption: MIF-2 signaling is initiated by its binding to the CD74 receptor, leading to the activation of the MAPK/ERK pathway and subsequent cellular responses.
Caption: Experimental workflow for evaluating MIF-2 inhibitors, from enzymatic and binding assays to cellular signaling and functional outcomes.
Conclusion
Both this compound and ebselen demonstrate inhibitory effects on MIF-2 activity, but through fundamentally different mechanisms. This compound acts as a selective, competitive inhibitor of the tautomerase active site, directly blocking both enzymatic function and receptor binding. In contrast, ebselen functions as an allosteric modulator, covalently modifying cysteine residues to disrupt the protein's quaternary structure and consequently its biological activity.
The choice between these inhibitors for research purposes will depend on the specific scientific question. This compound offers high selectivity for MIF-2, making it a valuable tool for dissecting the specific roles of MIF-2 in biological systems where MIF-1 is also present. Ebselen, with its unique allosteric mechanism, provides a means to study the role of protein oligomerization and cysteine modifications in regulating MIF-2 function. Further research, including the determination of a precise IC50 value for ebselen against MIF-2, will provide a more complete picture of its potency and facilitate more direct comparisons with other inhibitors.
References
A Comparative Guide: 4-CPPC versus the Allosteric Inhibitor p425 in Targeting the MIF Superfamily
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct inhibitors targeting the Macrophage Migration Inhibitory Factor (MIF) superfamily: 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) and the allosteric inhibitor p425. This analysis is supported by experimental data to inform research and drug development decisions.
At a Glance: Key Differences
| Feature | This compound | p425 |
| Target Protein | Macrophage Migration Inhibitory Factor-2 (MIF-2/D-DT) | Macrophage Migration Inhibitory Factor (MIF) |
| Mechanism of Action | Competitive, Reversible Inhibitor | Allosteric, Non-covalent Inhibitor |
| Binding Site | Tautomerase active site of MIF-2 | Allosteric site at the interface of two MIF trimers |
| Selectivity | Selective for MIF-2 over MIF-1 | Binds to MIF |
| Reported Effects | Inhibits MIF-2 tautomerase activity, disrupts MIF-2/CD74 binding, and reduces downstream signaling. | Inhibits MIF tautomerase activity, blocks MIF/CD74 interaction, and interferes with pro-inflammatory activities. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and p425. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Target | Reference |
| IC50 | 27 µM | MIF-2 Tautomerase Activity | [1] |
| IC50 | 450 µM | MIF-1 Tautomerase Activity | [1] |
| Ki | 33 µM | MIF-2 | [2] |
| Ki | 431 µM | MIF-1 | [2] |
Table 2: Inhibitory Potency of p425
| Parameter | Value | Target | Reference |
| IC50 | 0.81 µM | rhMIF-CD74 Interaction | [3] |
Mechanism of Action and Signaling Pathways
This compound: A Competitive Inhibitor of MIF-2
This compound acts as a competitive inhibitor, directly binding to the tautomerase active site of MIF-2 (also known as D-dopachrome tautomerase or D-DT).[4] This binding event prevents the substrate from accessing the catalytic site, thereby inhibiting the tautomerase activity of MIF-2. By occupying the active site, this compound also interferes with the interaction between MIF-2 and its cell surface receptor, CD74.[1] This disruption of the MIF-2/CD74 signaling complex effectively blocks downstream inflammatory signaling pathways.
p425: An Allosteric Inhibitor of MIF
In contrast, p425, a sulfonated azo compound also known as Chicago Sky Blue 6B, functions as an allosteric inhibitor of MIF.[5][6] It binds to a novel site located at the interface of two MIF trimers, a region distinct from the tautomerase active site.[5] This allosteric binding induces a conformational change in the MIF protein, which in turn inhibits its tautomerase activity and, crucially, blocks its interaction with the CD74 receptor.[3][5] This allosteric mechanism of action presents an alternative strategy for targeting MIF activity.
Signaling Pathways
Both MIF and MIF-2, upon binding to their common receptor CD74, can activate several downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. These pathways are integral to cell proliferation, survival, and the inflammatory response. By inhibiting the interaction of these cytokines with their receptor, both this compound and p425 can effectively attenuate these signaling events.
Caption: MIF/MIF-2 Signaling and Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and p425 are provided below.
4-Hydroxyphenylpyruvate (HPP) Tautomerase Assay
This assay measures the ability of MIF and MIF-2 to catalyze the tautomerization of 4-hydroxyphenylpyruvate.
-
Principle: The enol form of HPP, produced by the enzymatic activity of MIF/MIF-2, is stabilized by borate, leading to an increase in absorbance at 306 nm.
-
Protocol:
-
Prepare a reaction buffer containing boric acid.
-
Add the substrate, 4-hydroxyphenylpyruvate (keto form), to the buffer.
-
Initiate the reaction by adding recombinant MIF or MIF-2 protein.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor (this compound or p425) before adding the substrate.
-
Monitor the increase in absorbance at 306 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 values for the inhibitors.[7][8]
-
MIF/MIF-2 and CD74 Binding Assay
This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the interaction between MIF/MIF-2 and their receptor, CD74.
-
Principle: Recombinant soluble CD74 (sCD74) is coated onto a microplate. Biotinylated MIF or MIF-2 is then added, and its binding to sCD74 is detected using a streptavidin-conjugated enzyme that produces a colorimetric signal.
-
Protocol:
-
Coat a 96-well microplate with recombinant sCD74 and incubate overnight.
-
Block non-specific binding sites with a suitable blocking buffer.
-
In a separate tube, pre-incubate biotinylated MIF or MIF-2 with varying concentrations of the inhibitor (this compound or p425).
-
Add the MIF/inhibitor mixture to the sCD74-coated wells and incubate.
-
Wash the wells to remove unbound protein.
-
Add streptavidin-horseradish peroxidase (HRP) or a similar conjugate and incubate.
-
Wash the wells again.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 values.[9]
-
Cell-Based Cytokine Production Assay
This assay measures the effect of the inhibitors on MIF-induced production of pro-inflammatory cytokines in cells.
-
Principle: Cells that respond to MIF, such as fibroblasts or macrophages, are stimulated with recombinant MIF in the presence or absence of the inhibitor. The concentration of secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatant is then quantified by ELISA.
-
Protocol:
-
Seed cells (e.g., human foreskin fibroblasts) in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the inhibitor (this compound or p425) for a specified pre-incubation period.
-
Stimulate the cells with a known concentration of recombinant MIF.
-
Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24-48 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the cytokine of interest (e.g., IL-6, IL-8) in the supernatants using a specific ELISA kit.[10]
-
Caption: Key Experimental Workflows.
Conclusion
This compound and p425 represent two distinct and valuable tools for investigating the roles of the MIF superfamily in health and disease. This compound offers selectivity for MIF-2 through competitive inhibition of its active site, making it a suitable probe for dissecting the specific functions of this less-studied MIF homolog. In contrast, p425 provides a broader inhibition of MIF through a novel allosteric mechanism, offering an alternative therapeutic strategy that does not target the active site.
The choice between these inhibitors will depend on the specific research question. For studies focused on the unique biological roles of MIF-2, the selectivity of this compound is a clear advantage. For broader inhibition of MIF signaling or for exploring allosteric modulation as a therapeutic avenue, p425 presents a compelling option. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their potencies and cellular effects.
References
- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Macrophage Migration Inhibitory Factor by a Chimera of Two Allosteric Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel allosteric inhibitor of macrophage migration inhibitory factor (MIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
Validating the On-Target Effects of 4-CPPC: A Comparative Guide to RNAi-Mediated Target Confirmation
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a novel inhibitor is a critical step in the validation process. This guide provides a comprehensive comparison of using RNA interference (RNAi) as an orthogonal approach to validate the on-target effects of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT).
This compound has emerged as a valuable tool for studying the specific roles of MIF-2, a cytokine implicated in inflammation and cancer.[1] Validating that the biological effects of this compound are indeed a direct consequence of its interaction with MIF-2 is paramount. RNAi, a powerful technique for transiently silencing gene expression, offers a robust method to phenocopy the effects of a small molecule inhibitor, thereby confirming its on-target action.
Pharmacological Profile of this compound
This compound is a reversible and selective small-molecule inhibitor of MIF-2.[2] It exerts its effect by binding to the tautomerase active site of MIF-2, which is crucial for its interaction with the CD74 receptor and subsequent downstream signaling.[1][3] The selectivity of this compound for MIF-2 over its homolog, MIF-1, is a key feature, enabling the specific interrogation of MIF-2 function.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Selectivity (MIF-1/MIF-2) | Reference |
| MIF-2 (D-DT) | Ki | 33 µM | 13-fold | [2] |
| MIF-1 | Ki | 431 µM | [2] | |
| MIF-2 (D-DT) | IC50 (enzymatic) | 27 µM | 17-fold | [1] |
| MIF-1 | IC50 (enzymatic) | 450 µM | [1] |
Biochemical and cell-based assays have demonstrated that this compound effectively disrupts the MIF-2/CD74 signaling axis.
Table 2: Functional Inhibition by this compound
| Assay | Effect of this compound | Concentration | Key Finding | Reference |
| MIF-2/sCD74 Binding Assay | Dose-dependent inhibition | 0.01–10 μM | Selectively blocks MIF-2 binding to its receptor. | [1] |
| MIF-1/sCD74 Binding Assay | No inhibition | Up to 10 µM | Demonstrates selectivity for MIF-2 over MIF-1. | [1] |
| MIF-2-induced ERK-1/2 Phosphorylation | Selective inhibition | Not specified | Blocks downstream signaling mediated by MIF-2. | [1] |
Genetic Validation using RNAi
RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. For on-target validation, small interfering RNA (siRNA) or short hairpin RNA (shRNA) can be introduced into cells to specifically degrade the mRNA of the target protein, in this case, MIF-2. If the resulting cellular phenotype mimics the effects observed with this compound treatment, it provides strong evidence that the compound's activity is mediated through the intended target.
Table 3: Phenotypic Effects of MIF/MIF-2 Knockdown by RNAi
| RNAi Target | Method | Cell Line | Observed Phenotype | Reference |
| MIF-2 (D-DT) | shRNA | HT-29, HCT-116 (colorectal cancer) | Significant reduction in COX-2 expression. | [4] |
| MIF-1 | siRNA | PLC, HepG2 (hepatocellular carcinoma) | Inhibited cell proliferation and promoted apoptosis. | [5] |
| MIF-1 | siRNA | HEK293 | G0/G1 cell cycle arrest. | [6] |
The congruence of these genetic knockdown phenotypes with the known pro-inflammatory and pro-proliferative functions of the MIF family, which this compound aims to inhibit, supports the on-target hypothesis for the compound.
Experimental Protocols
A generalized workflow for validating the on-target effects of this compound using RNAi is presented below.
Protocol: RNAi-Mediated Knockdown of MIF-2 for On-Target Validation of this compound
1. siRNA Design and Selection:
- Design at least two to three independent siRNAs targeting different regions of the MIF-2 (DDT) mRNA to control for off-target effects.[7]
- Include a non-targeting or scrambled siRNA as a negative control.[7]
- Utilize validated siRNAs from commercial vendors if available.
2. Cell Culture and Transfection:
- Culture a relevant cell line known to express MIF-2 and exhibit a measurable response to MIF-2 signaling (e.g., a cell line where MIF-2 knockdown is expected to have an anti-proliferative effect).
- On the day before transfection, seed cells to achieve 60-80% confluency at the time of transfection.[8]
- Transfect cells with the designed MIF-2 siRNAs and the negative control siRNA using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).[8] Optimize transfection conditions to ensure high efficiency and minimal cytotoxicity.
3. Validation of Knockdown Efficiency:
- Harvest cells 48-72 hours post-transfection.
- Assess MIF-2 mRNA knockdown using quantitative real-time PCR (qRT-PCR).
- Confirm reduction of MIF-2 protein levels via Western blotting.
4. Phenotypic Analysis:
- In parallel with the knockdown validation, treat a separate set of cells with this compound at a concentration known to be effective (e.g., 10-30 µM).
- At a time point consistent with the expected biological effect (e.g., 24-72 hours), assess a relevant phenotype in both the siRNA-transfected and this compound-treated cells. This could include:
- Cell Proliferation Assays: (e.g., MTT, BrdU incorporation) to see if both treatments inhibit cell growth.
- Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity) to determine if both induce cell death.
- Western Blot for Downstream Markers: Analyze the phosphorylation status of key signaling proteins like ERK-1/2.
- Gene Expression Analysis: Measure the expression of downstream target genes like COX-2.
5. Data Analysis and Interpretation:
- Compare the phenotypic effects of the MIF-2 siRNAs to those of this compound. A significant correlation between the effects of MIF-2 knockdown and this compound treatment strongly supports the on-target activity of the compound.
Visualizing the Validation Strategy
The following diagrams illustrate the signaling pathway and the experimental logic for on-target validation.
Caption: MIF-2 signaling pathway and points of intervention by this compound and RNAi.
Caption: Experimental workflow for validating this compound on-target effects using RNAi.
Comparison of Validation Methods and Alternatives
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (RNAi) |
| Principle | Small molecule binds to and inhibits protein function. | Silences gene expression at the mRNA level. |
| Speed | Rapid onset of action. | Slower, requires time for mRNA/protein turnover. |
| Specificity | Potential for off-target binding to other proteins. | Can have off-target effects by silencing unintended mRNAs. |
| Reversibility | Reversible for compounds like this compound. | Transient, effect is lost as cells divide. |
| Application | Useful for in vitro and in vivo studies. | Primarily used in vitro; in vivo applications are more complex. |
Orthogonal Validation is Key: The strength of this validation approach lies in its orthogonal nature. Since the mechanisms of action of a small molecule inhibitor and RNAi are distinct (protein inhibition vs. mRNA degradation), the likelihood of both producing the same phenotype through off-target effects is very low.
Alternatives to RNAi:
-
CRISPR/Cas9: For complete and permanent gene knockout, CRISPR-Cas9 technology offers an alternative to the transient knockdown provided by RNAi. CRISPR-mediated knockout can provide even stronger genetic validation, though the workflow can be more time-consuming.
Conclusion
Validating the on-target effects of a selective inhibitor like this compound is a cornerstone of rigorous drug development and chemical biology research. The use of RNAi to phenocopy the effects of this compound by specifically silencing its target, MIF-2, provides a powerful and orthogonal method for confirming its mechanism of action. By following a structured experimental workflow and comparing the resulting phenotypes, researchers can build a strong case for the on-target activity of their compounds, paving the way for further preclinical and clinical investigation.
References
- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The MIF homolog, D-dopachrome tautomerase (D-DT), promotes COX-2 expression through β-catenin-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small interfering RNA (siRNA)-mediated knockdown of macrophage migration inhibitory factor (MIF) suppressed cyclin D1 expression and hepatocellular carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of 4-CPPC with Other Small Molecule MIF-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) with other notable small molecule inhibitors of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to MIF-2 Inhibition
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in a wide range of inflammatory diseases and cancer.[1] The MIF protein family includes a second member, MIF-2 (or D-DT), which shares structural and functional homology with MIF (MIF-1).[2][3] Both MIF-1 and MIF-2 exert their biological effects in part through binding to the cell surface receptor CD74, initiating downstream signaling cascades that promote cell proliferation and inflammation.[2][4][5] The enzymatic tautomerase activity of both MIF-1 and MIF-2, although its direct role in all biological functions is still under investigation, has been a key target for the development of small molecule inhibitors.[6] Selective inhibition of MIF-2 is of particular interest to dissect its specific roles in pathophysiology and for the development of targeted therapeutics. This compound has emerged as a potent and selective, reversible inhibitor of MIF-2.[7]
Quantitative Comparison of MIF-2 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other known MIF-1 and MIF-2 inhibitors. The data highlights key metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are critical indicators of an inhibitor's efficacy.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity (MIF-1 IC50 / MIF-2 IC50) | Reference(s) |
| This compound | MIF-2 | 27 | 33 | 17-fold for MIF-2 | [2] |
| MIF-1 | 450 | 431 | [2][4] | ||
| MIF2-IN-1 | MIF-2 | 1.0 | - | Not specified | |
| 4-IPP | MIF-1 & MIF-2 | - | - | Non-selective (covalent inhibitor) | [1][2] |
| ISO-1 | MIF-1 | ~7 | 24 | Primarily MIF-1 inhibitor | [6] |
Table 1: In Vitro Potency and Selectivity of Various MIF Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for MIF-1 and MIF-2 and the calculated selectivity index for each compound.
Impact on Cellular Signaling
Beyond enzymatic inhibition, the ability of these compounds to disrupt the interaction between MIF-2 and its receptor, CD74, and consequently inhibit downstream signaling is a crucial aspect of their therapeutic potential.
| Compound | Effect on MIF-2/CD74 Binding | Effect on MIF-2-induced ERK1/2 Phosphorylation | Reference(s) |
| This compound | Inhibits in a dose-dependent manner | Selectively inhibits | [2] |
| MIF098 (MIF-1 inhibitor) | No effect | No effect | [2] |
Table 2: Functional Effects of MIF Inhibitors on Cellular Pathways. This table outlines the impact of this compound and a MIF-1 specific inhibitor on the MIF-2/CD74 interaction and a key downstream signaling event.
Experimental Protocols
To provide a clear understanding of how the comparative data was generated, detailed methodologies for the key experiments are provided below.
Tautomerase Activity Assay
This assay measures the ability of an inhibitor to block the keto-enol tautomerization activity of MIF-2.
Objective: To determine the in vitro potency (IC50) of a test compound against MIF-2 tautomerase activity.
Materials:
-
Recombinant human MIF-2 protein
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: L-dopachrome methyl ester or p-hydroxyphenylpyruvic acid (4-HPP)
-
Assay buffer (e.g., 50 mM Potassium Phosphate buffer, pH 6.2, with 0.5 mM EDTA)
-
96-well microplate
-
Microplate reader
Procedure (using L-dopachrome methyl ester):
-
Prepare fresh L-dopachrome by mixing equal volumes of 6 mM L-3,4-dihydroxyphenylalanine methyl ester hydrochloride and 12 mM sodium metaperiodate.
-
Incubate various concentrations of the test compound with a fixed concentration of recombinant human MIF-2 (e.g., 120 nM) for 30 minutes on ice.
-
Add 30 µL of the freshly prepared L-dopachrome to each well of a 96-well plate containing the MIF-2/inhibitor mixture in the assay buffer.
-
Immediately measure the decrease in absorbance at 475 nm every 10 seconds for 3 minutes at 37°C using a microplate reader.
-
The rate of the reaction is proportional to the MIF-2 tautomerase activity.
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the enzyme activity.
MIF-2/CD74 Binding Assay
This assay evaluates the ability of an inhibitor to disrupt the interaction between MIF-2 and its cell surface receptor, CD74.
Objective: To assess the inhibitory effect of a test compound on the binding of MIF-2 to the extracellular domain of CD74.
Materials:
-
Recombinant soluble CD74 ectodomain (sCD74)
-
Biotinylated recombinant human MIF-2
-
Test compound (e.g., this compound)
-
Streptavidin-coated 96-well plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., Superblock)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody and a suitable substrate)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with sCD74 and incubate overnight at 4°C.
-
Wash the wells and block with a blocking buffer.
-
Pre-incubate biotinylated MIF-2 with various concentrations of the test compound for 30 minutes at room temperature.
-
Add the MIF-2/inhibitor mixture to the sCD74-coated wells and incubate for 2 hours at room temperature.
-
Wash the wells to remove unbound proteins.
-
Add a streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the wells and add a suitable HRP substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
A decrease in signal indicates inhibition of the MIF-2/CD74 interaction.
-
Calculate the percentage of inhibition for each concentration of the test compound.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MIF-2/CD74 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro determination of MIF-2 tautomerase inhibitory activity.
Caption: Workflow of the MIF-2/CD74 binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-dopachrome tautomerase 1 (D-DT or MIF-2): Doubling the MIF cytokine family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]
- 6. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
confirming the specificity of 4-CPPC in complex biological samples
A Guide to the Specificity of Small Molecule Inhibitors for KAT6A
A Note on 4-CPPC: Initial interest in confirming the specificity of this compound for the histone acetyltransferase KAT6A must be addressed with a critical clarification. Current scientific literature identifies this compound as a potent, reversible, and selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase[1][2][3]. It exhibits a notable 17-fold selectivity for MIF-2 over its homolog MIF-1[2]. There is no current evidence to support its activity against KAT6A.
For researchers focused on the epigenetic regulator KAT6A, this guide will pivot to provide a comparative overview of validated, selective inhibitors for this target, adhering to the requested format for data presentation, experimental protocols, and visualization. We will focus on well-characterized, potent, and selective KAT6A inhibitors such as PF-9363 (CTx-648) and WM-8014.
Introduction to KAT6A and its Selective Inhibition
Lysine (B10760008) Acetyltransferase 6A (KAT6A), also known as MOZ, is a member of the MYST family of histone acetyltransferases (HATs)[4][5]. It plays a crucial role in regulating gene expression by acetylating histone H3 on lysine 23 (H3K23Ac), a mark associated with active transcription[4][6]. Dysregulation of KAT6A is implicated in various cancers, including estrogen receptor-positive (ER+) breast cancer, making it a compelling therapeutic target[4][7]. The development of selective inhibitors is critical to probe its function and validate its therapeutic potential without confounding off-target effects.
Quantitative Comparison of KAT6A Inhibitors
The specificity of an inhibitor is determined by comparing its potency against the intended target versus a panel of related enzymes. The following table summarizes the inhibitory concentrations (IC50) for leading KAT6A inhibitors against other lysine acetyltransferases.
| Target Enzyme | PF-9363 (CTx-648) IC50 | WM-8014 IC50 | Class/Family |
| KAT6A | ~25 nM [8] | 8 nM [9] | MYST |
| KAT6B | Potent Inhibition (Ki = 1.2 nM)[10] | 28 nM[9] | MYST |
| KAT5 (Tip60) | Low Inhibition | 224 nM[9][11] | MYST |
| KAT7 (HBO1) | Inhibited at >2.5 µM[12] | 342 nM[9][11] | MYST |
| KAT8 (MOF) | Not significant | No Inhibition[11] | MYST |
| KAT2A (GCN5) | Not significant | No Inhibition[11] | GNAT |
| KAT2B (PCAF) | Not significant | No Inhibition[11] | GNAT |
| KAT3A (CBP) | Not significant | No Inhibition[11] | p300/CBP |
| KAT3B (p300) | Not significant | No Inhibition[11] | p300/CBP |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency. Ki (inhibition constant) is another measure of potency.
The data demonstrates that both PF-9363 and WM-8014 are highly potent against KAT6A and its close homolog KAT6B, while exhibiting significantly lower potency against other KATs, confirming their high degree of selectivity within the enzyme family[4][11].
Key Experimental Protocols
Validating inhibitor specificity requires rigorous biochemical and cellular assays. Below are protocols for two fundamental experiments.
In Vitro Histone Acetyltransferase (HAT) Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified KAT6A. It is the primary method for determining IC50 values.
Experimental Workflow:
Caption: Workflow for an in vitro radiometric HAT assay.
Methodology:
-
Reaction Setup: In a multi-well plate, combine recombinant human KAT6A enzyme, a histone H3 peptide substrate, and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding radiolabeled [³H]-Acetyl-CoA.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 30 minutes) at 30°C.
-
Termination & Detection: Stop the reaction by spotting the mixture onto filter paper. Wash the paper to remove unincorporated [³H]-Acetyl-CoA.
-
Analysis: Measure the remaining radioactivity on the filter, which corresponds to the amount of acetylated histone substrate. Plot the percentage of inhibition against inhibitor concentration to calculate the IC50 value.
In-Cell Western Assay for Target Engagement
This cellular assay confirms that the inhibitor can enter cells and engage its target by measuring a downstream biomarker, such as the level of H3K23 acetylation.
Logical Flow:
Caption: Logic for assessing cellular target engagement.
Methodology:
-
Cell Treatment: Plate KAT6A-dependent cells (e.g., ZR-75-1 breast cancer cells) and treat with a dose range of the inhibitor (e.g., PF-9363) for 24 hours[13].
-
Cell Processing: Fix the cells in the plate, permeabilize them to allow antibody entry, and then block non-specific binding sites.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for the H3K23Ac mark and a second primary antibody for normalization (e.g., total Histone H3).
-
Detection: Add secondary antibodies conjugated to different infrared fluorophores that recognize the primary antibodies.
-
Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for H3K23Ac and normalize it to the total histone signal to determine the concentration-dependent reduction in the biomarker.
KAT6A Signaling Pathway
KAT6A functions within a multi-protein complex to regulate gene expression. Its inhibition leads to specific downstream cellular effects.
Caption: Simplified KAT6A signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-induced conformational changes enable intersubunit communications in D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologyone.com.au [oncologyone.com.au]
- 5. What are KAT6A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KAT6 | Insilico Medicine [insilico.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. WM-8014 | KAT6A inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Cross-Validation of 4-CPPC Findings with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic approaches to validate the biological functions of 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), a selective inhibitor of Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase (D-DT). We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of how these complementary strategies are leveraged to confirm the mechanism of action and therapeutic potential of this compound.
Introduction to this compound and its Target: MIF-2
This compound is a small molecule inhibitor with notable selectivity for MIF-2 over its homolog, MIF-1.[1] MIF-2 is a pleiotropic cytokine implicated in inflammation and tumorigenesis.[1] Like MIF-1, MIF-2 exerts its biological effects through the cell surface receptor CD74, initiating downstream signaling cascades such as the ERK1/2 MAP kinase pathway.[1][2][3][4] this compound competitively binds to the tautomerase active site of MIF-2, which not only inhibits its enzymatic activity but also allosterically disrupts the MIF-2/CD74 interaction, thereby blocking subsequent signal transduction.[1][5] The validation of these pharmacological findings through genetic methods is crucial for confirming the specificity of this compound and understanding the precise biological roles of MIF-2.
Data Presentation: Pharmacological vs. Genetic Approaches
The following tables summarize the key characteristics and findings from studies utilizing this compound and genetic models to investigate MIF-2 function.
Table 1: Comparison of this compound and Genetic Models for MIF-2/CD74 Pathway Interrogation
| Feature | This compound (Pharmacological) | Genetic Models (Knockout/Knockdown) |
| Target | MIF-2 (D-dopachrome tautomerase) | Mif-2 (Dct) or Cd74 gene |
| Mechanism | Reversible, competitive inhibition of MIF-2 tautomerase activity and disruption of MIF-2/CD74 binding.[1] | Complete or partial loss of MIF-2 or CD74 protein expression.[1][5][6] |
| Selectivity | High selectivity for MIF-2 over MIF-1.[1] | Gene-specific knockout or knockdown. |
| Temporal Control | Acute and reversible inhibition, dependent on drug administration and clearance. | Chronic, constitutive loss of function (knockout) or transient reduction (siRNA). |
| Advantages | Dose-dependent effects, clinically relevant, can be used in wild-type animals. | High specificity for the target gene, allows for the study of developmental and long-term effects. |
| Limitations | Potential for off-target effects, pharmacokinetic and pharmacodynamic variability. | Potential for developmental compensation, may not fully recapitulate the effects of acute inhibition in adults. |
Table 2: Quantitative Comparison of Inhibitor Selectivity
| Inhibitor | Target(s) | IC50 / Ki | Selectivity | Reference |
| This compound | MIF-2 | IC50: 27 µM | ~17-fold selective for MIF-2 over MIF-1 | [1] |
| MIF-1 | IC50: 450 µM | [1] | ||
| 4-IPP | MIF-1/MIF-2 | Irreversible inhibitor | Non-selective | [1] |
Experimental Protocols
Generation of D-dopachrome tautomerase (Dct) Knockout Mice
Genetic validation of this compound's effects on MIF-2 can be achieved by comparing its administration in wild-type mice to the phenotype of mice with a genetic deletion of the Dct gene.
-
Gene Targeting Strategy: A null allele of the Dct gene can be generated by homologous recombination in embryonic stem (ES) cells. A targeting vector is designed to replace a critical exon, such as exon 1, with a selectable marker cassette (e.g., neomycin resistance).
-
ES Cell Culture and Transfection: Murine ES cells are cultured and electroporated with the targeting vector.
-
Selection and Screening: ES cell clones that have undergone homologous recombination are selected using G418 (neomycin analog) and screened by PCR and Southern blotting to confirm correct targeting.
-
Blastocyst Injection and Chimera Production: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele.
-
Genotyping: Offspring are genotyped by PCR analysis of tail DNA to identify wild-type, heterozygous, and homozygous knockout animals.[1][5]
siRNA-mediated Knockdown of MIF-2
For in vitro cross-validation, small interfering RNA (siRNA) can be used to transiently reduce the expression of MIF-2 in cell lines.
-
siRNA Design and Synthesis: Validated siRNAs targeting the mRNA of Dct are designed and synthesized. A non-targeting control siRNA should also be used.
-
Cell Culture and Transfection: A suitable cell line expressing MIF-2 is cultured to optimal confluency. Cells are then transfected with the MIF-2 siRNA or control siRNA using a lipid-based transfection reagent.
-
Validation of Knockdown: The efficiency of MIF-2 knockdown is assessed at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting, typically 24-72 hours post-transfection.
-
Functional Assays: The effects of MIF-2 knockdown on cellular processes such as proliferation, migration, and signaling pathway activation (e.g., ERK1/2 phosphorylation) are then compared to the effects of this compound treatment in the same cell line.[7][8]
Mandatory Visualizations
Caption: MIF-2 signaling via CD74 and inhibition by this compound.
Caption: Workflow for cross-validating this compound effects.
Discussion and Conclusion
The cross-validation of pharmacological data with genetic approaches provides a robust framework for confirming the on-target effects of a small molecule inhibitor like this compound. Studies utilizing Dct (MIF-2) and Cd74 knockout mice have been instrumental in delineating the roles of the MIF-2/CD74 signaling axis. For instance, in a model of bladder cancer, the use of a dual MIF-1/MIF-2 inhibitor in wild-type, Mif-1 knockout, and Cd74 knockout mice helped to elucidate the partially redundant and receptor-dependent functions of these cytokines.[6]
By comparing the outcomes of this compound treatment with the phenotypes observed in MIF-2 or CD74 deficient models, researchers can with greater confidence attribute the pharmacological effects of this compound to the specific inhibition of the MIF-2/CD74 pathway. A concordance between the pharmacological and genetic data strengthens the case for MIF-2 as a viable therapeutic target and validates this compound as a specific tool for its modulation. Conversely, any discrepancies can highlight potential off-target effects of the compound or reveal compensatory mechanisms that arise from chronic genetic deletion. This integrated approach is therefore indispensable for the rigorous preclinical validation of novel therapeutic agents.
References
- 1. Melanocytes and Pigmentation Are Affected in Dopachrome Tautomerase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of MIF1/MIF2/CD74 Interactions in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small interfering RNA (siRNA)-mediated knockdown of macrophage migration inhibitory factor (MIF) suppressed cyclin D1 expression and hepatocellular carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small interfering RNA (siRNA)-mediated knockdown of macrophage migration inhibitory factor (MIF) suppressed cyclin D1 expression and hepatocellular carcinoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversible Inhibitor 4-CPPC: A Selective Advantage Over Irreversible Counterparts in Targeting MIF-2
For researchers and drug development professionals, the choice between reversible and irreversible inhibitors is a critical decision in therapeutic design. This guide provides a comprehensive comparison of the reversible inhibitor 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) and irreversible inhibitors, with a focus on targeting the macrophage migration inhibitory factor (MIF) protein family. Experimental data highlights the advantages of this compound in terms of selectivity and its potential for a more controlled therapeutic intervention.
The fundamental difference between reversible and irreversible inhibitors lies in the nature of their interaction with the target protein. Reversible inhibitors typically bind to their target through non-covalent interactions, allowing for an equilibrium between the bound and unbound states. In contrast, irreversible inhibitors form a stable, covalent bond with their target, leading to permanent inactivation until the protein is degraded and new protein is synthesized.[1][2] This distinction has significant implications for an inhibitor's pharmacological profile, including its efficacy, duration of action, and potential for off-target effects.
The Strategic Edge of Reversibility
While irreversible inhibitors can offer high potency and a prolonged duration of action, these characteristics can also be a double-edged sword.[3][4] The permanent nature of their binding can lead to an accumulation of inhibited protein, potentially causing toxicity if the inhibition is not highly specific.[5] Furthermore, once an irreversible inhibitor has bound, its effect can only be overcome by the synthesis of new protein, which can be a slow process.[1][6]
Reversible inhibitors, such as this compound, offer a more controlled and potentially safer therapeutic approach. Their transient binding allows for a dynamic equilibrium, where the inhibitory effect can be modulated by the concentration of the inhibitor. This can translate to a better safety profile, as any off-target effects are also reversible and diminish as the compound is cleared from the body.
This compound: A Case Study in Selective Inhibition of MIF-2
Macrophage migration inhibitory factor (MIF) and its homolog, MIF-2 (also known as D-dopachrome tautomerase or D-DT), are pro-inflammatory cytokines implicated in a range of diseases, including cancer and autoimmune disorders.[4][7] Both proteins possess a tautomerase active site that has become a key target for therapeutic intervention.[4]
This compound has emerged as a potent and, crucially, a selective reversible inhibitor of MIF-2.[8] In contrast, the well-studied irreversible inhibitor 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP) demonstrates non-selective inhibition of both MIF-1 and MIF-2 by forming a covalent bond with a critical proline residue in the active site.[4][9][10]
Quantitative Comparison of Inhibitor Performance
The following table summarizes the available quantitative data for this compound and the irreversible inhibitor 4-IPP, highlighting the superior selectivity of this compound for MIF-2.
| Inhibitor | Type | Target | IC50 | Ki | Selectivity | Citation |
| This compound | Reversible | MIF-1 | 450 µM | 431 µM | 17-fold for MIF-2 | [4][8] |
| MIF-2 | 27 µM | 33 µM | [4][8] | |||
| 4-IPP | Irreversible | MIF | ~5-10x more potent than ISO-1 (IC50 of 7 µM) | - | Non-selective | [9][10][11] |
Signaling Pathways and Experimental Workflows
The inhibitory action of these compounds ultimately affects the downstream signaling pathways mediated by the MIF proteins. Both MIF-1 and MIF-2 are known to interact with the cell surface receptor CD74, leading to the activation of several pro-survival and pro-inflammatory pathways, including the ERK, Akt, and AMPK signaling cascades.[2][3][12][13]
MIF-2/CD74 Signaling Pathway
Caption: MIF-2 binding to its receptor CD74 activates downstream signaling pathways.
Experimental Workflow for Inhibitor Evaluation
The efficacy and selectivity of inhibitors like this compound and 4-IPP are determined through a series of biochemical and cell-based assays.
Caption: Workflow for evaluating the efficacy and mechanism of action of MIF inhibitors.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative data.
Tautomerase Activity Assay
The enzymatic activity of MIF proteins is commonly assessed using a tautomerase assay. This assay measures the ability of the enzyme to catalyze the tautomerization of a substrate, such as L-dopachrome methyl ester.[14][15][16]
Protocol Outline:
-
Reagent Preparation: Recombinant MIF-1 and MIF-2 proteins are purified. The substrate, L-dopachrome methyl ester, is prepared fresh by the oxidation of L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate.
-
Inhibitor Incubation: A known concentration of the test inhibitor (e.g., this compound or 4-IPP) is pre-incubated with the MIF protein for a specified time at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the L-dopachrome methyl ester substrate to the enzyme-inhibitor mixture.
-
Data Acquisition: The rate of tautomerization is monitored by measuring the decrease in absorbance at 475 nm over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
MIF/MIF-2 and CD74 Binding Assay
To assess the ability of an inhibitor to disrupt the interaction between MIF proteins and their receptor, a binding assay is employed. This can be performed using techniques such as enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).[12][17]
Protocol Outline (ELISA-based):
-
Plate Coating: 96-well plates are coated with the recombinant soluble extracellular domain of CD74 (sCD74).
-
Inhibitor and Ligand Incubation: Biotinylated MIF-1 or MIF-2 is pre-incubated with varying concentrations of the test inhibitor.
-
Binding Reaction: The inhibitor/biotinylated-MIF mixture is added to the sCD74-coated wells and incubated to allow for binding.
-
Detection: After washing to remove unbound components, the amount of bound biotinylated MIF is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
-
Data Analysis: The absorbance is measured, and the percentage of inhibition of binding is calculated for each inhibitor concentration to determine the IC50.
Conclusion
The reversible inhibitor this compound presents a compelling case for a more targeted and potentially safer therapeutic strategy compared to non-selective irreversible inhibitors like 4-IPP. Its 17-fold selectivity for MIF-2 over MIF-1, as demonstrated by quantitative biochemical assays, underscores the potential for developing drugs with fewer off-target effects.[4] While irreversible inhibitors offer the advantage of prolonged target engagement, the reversibility of this compound allows for a more controlled pharmacological profile, which is a significant advantage in the development of novel therapeutics for inflammatory diseases and cancer. Future research should focus on further optimizing the potency and pharmacokinetic properties of this compound and similar reversible inhibitors to fully realize their therapeutic potential.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]
- 3. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]
- 4. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Destabilization of macrophage migration inhibitory factor by 4‐IPP reduces NF‐κB/P‐TEFb complex‐mediated c‐Myb transcription to suppress osteosarcoma tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. iris.unict.it [iris.unict.it]
- 17. A Tautomerase-Null Macrophage Migration-Inhibitory Factor (MIF) Gene Knock-In Mouse Model Reveals That Protein Interactions and Not Enzymatic Activity Mediate MIF-Dependent Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-CPPC: A Guide for Laboratory Professionals
Disclaimer: These guidelines are intended for informational purposes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure that the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling 4-CPPC and its waste.
-
Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, contain the material using an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected and disposed of as hazardous waste.
Step-by-Step Disposal Procedures
The disposal of this compound should be approached with the understanding that it is a chemical waste that must not enter regular trash or sewer systems.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.
-
Since this compound is a chlorinated organic compound, it should be segregated into a designated "Halogenated Organic Waste" stream.[1][2] Avoid mixing it with non-halogenated waste to facilitate proper disposal and recycling.[1] Do not mix with incompatible waste types.[3]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred for their durability.[4][5]
-
The container must be kept securely closed except when adding waste.[3][5]
-
Ensure the container is stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[5][6]
-
-
Labeling:
-
Properly label the waste container as soon as the first drop of waste is added.[7]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound (4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid)," and a clear indication of the hazards.[8]
-
If the waste is a mixture, list all constituents and their approximate concentrations.[9]
-
-
Accumulation and Storage:
-
Adhere to the quantitative limits for hazardous waste storage in your laboratory's SAA. General guidelines are summarized in the table below.
-
Store the waste container in secondary containment to prevent spills from spreading.[3]
-
Regularly inspect the storage area for any signs of leakage or container degradation.[6]
-
-
Professional Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage, arrange for its collection by your institution's EHS-approved hazardous waste disposal service.[3][7]
-
Do not attempt to treat or dispose of the chemical waste through evaporation in a fume hood or by pouring it down the drain.[3][10]
-
Quantitative Waste Accumulation Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation in Satellite Accumulation Areas as stipulated by the EPA and followed by many research institutions. These are not specific to this compound but represent general best practices.
| Waste Category | Maximum Accumulation Volume/Mass | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | Up to 12 months (or until container is full) |
| Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kg (solid) | Container must be removed within 3 days of reaching the limit |
Source: U.S. Environmental Protection Agency (EPA) regulations for satellite accumulation areas.[5][11]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. epa.gov [epa.gov]
Essential Safety and Handling of 4-CPPC for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 4-CPPC (4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid), a selective inhibitor of macrophage migration inhibitory factor-2 (MIF-2). Adherence to these protocols is critical for minimizing risk and ensuring compliant laboratory operations.
Hazard Identification
A review of the Safety Data Sheet (SDS) for this compound (CAS No. 29553-70-6) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] The SDS shows no GHS hazard pictograms, signal words, or hazard statements.[1] Both the NFPA and HMIS ratings for health, fire, and reactivity are rated at 0, suggesting minimal hazards under normal handling conditions.[1]
Despite the non-hazardous classification, it is imperative to follow standard laboratory safety protocols to mitigate any potential risks associated with handling chemical compounds.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. While the compound is not classified as hazardous, this PPE provides a foundational level of safety for laboratory work.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields | Protects against accidental splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, powder-free | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from potential contamination. |
Operational Plan: Handling this compound
This procedural guidance ensures a systematic and safe approach to working with this compound.
Engineering Controls
-
Ventilation: Work in a well-ventilated laboratory. The use of a fume hood is recommended to minimize inhalation exposure, particularly when handling the powdered form of the compound.[2]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Gather all necessary equipment and reagents before starting the experiment.
-
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wash and dry hands thoroughly.
-
Put on nitrile gloves, ensuring they fit properly and have no visible defects.
-
Put on safety glasses with side shields.
-
-
Handling this compound:
-
Handle this compound in its solid form carefully to avoid generating dust.
-
If weighing the powder, do so in a fume hood or a designated weighing enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Securely cap all containers of this compound.
-
Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Dispose of used gloves in the appropriate waste container.
-
Remove the laboratory coat, folding it inward to contain any potential contamination.
-
Remove safety glasses.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container.[3][4]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3]
-
Waste pyridine (B92270) and its derivatives are often disposed of via rotary kiln incineration.[5]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
